Rizedisben
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33N3O4S |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-[4-[4-[(E)-2-[4-[(E)-2-(4-aminophenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenyl]sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C29H33N3O4S/c1-36-29-22-25(5-11-26(29)10-4-24-6-12-27(30)13-7-24)3-2-23-8-14-28(15-9-23)37(34,35)32-18-16-31(17-19-32)20-21-33/h2-15,22,33H,16-21,30H2,1H3/b3-2+,10-4+ |
InChI Key |
UQCMMQGPTBKIAK-KHVHPYDTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO)/C=C/C4=CC=C(C=C4)N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO)C=CC4=CC=C(C=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Rizedisben's Mechanism of Action on the Myelin Sheath: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizedisben, also known as Illuminare-1, is a novel small-molecule fluorophore designed for intraoperative nerve visualization.[1][2] Its primary mechanism of action is binding to the myelin sheath, the lipid-rich layer that insulates nerve cell axons. This binding allows for fluorescence under blue light, enhancing the visibility of nerve structures during surgical procedures.[1][2][3] This technology aims to reduce iatrogenic nerve injury, a significant cause of post-surgical morbidity, pain, and loss of function.[3] While this compound's interaction with the myelin sheath is pivotal for its function, it is important to note that current research has focused on its utility as an imaging agent rather than a therapeutic modulator of myelin biology. This guide will provide a detailed overview of the known mechanism of action of this compound, summarize the quantitative data from clinical studies, and outline the experimental protocols used in its evaluation.
Core Mechanism: Myelin-Binding for Fluorescence-Guided Surgery
This compound is engineered to selectively bind to myelin and fluoresce in the blue light spectrum (370-425 nm).[3] This property is leveraged in fluorescence-guided surgery (FGS) to provide high-contrast, real-time visualization of nerves.[1] The ability to clearly identify nerves, especially those that are small or obscured by other tissues, is critical in procedures such as radical prostatectomy, where nerve-sparing techniques can significantly impact patient outcomes like erectile and urinary function.[1][2][3]
Quantitative Data from Clinical Trials
A phase 1, single-arm, open-label clinical trial was conducted to determine the optimal safe and clinically effective dose of this compound.[3][4] The study enrolled 38 patients undergoing robot-assisted laparoscopic radical prostatectomy.[1][3]
| Parameter | Finding | Reference |
| Clinically Effective Dose | 3.0 mg/kg | [1][4] |
| Onset of Fluorescence | < 15 minutes | [1][4] |
| Duration of Sustained Fluorescence | > 3.5 hours | [1][4] |
| Fluorescence in Obturator Nerve | Moderate or better in all 9 patients at the 3.0 mg/kg dose | [1] |
| Fluorescence in Prostate Neurovascular Bundles | Evident in 8 of 9 patients at the 3.0 mg/kg dose | [1][2] |
| Most Common Adverse Event (Possibly Related) | Grade 1/2 maculopapular rash | [1] |
| Adverse Event "Definitely Related" | Grade 1 photophobia (resolved without intervention in < 48 hours) | [1] |
Experimental Protocols
Phase 1 Clinical Trial for this compound in Minimally Invasive Surgery
-
Study Design: A single-arm, open-label, dose-escalation phase 1 study.[3]
-
Participants: 38 patients, 18 years or older, diagnosed with prostate cancer and scheduled for robot-assisted laparoscopic radical prostatectomy (RALP).[1][3]
-
Exclusion Criteria: Prior pelvic surgery or radiation, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or serious kidney or liver dysfunction.[3]
-
Intervention: this compound was administered intravenously intraoperatively, 30 minutes prior to visualization of the obturator nerve.[3]
-
Primary Outcomes:
-
Safety: Assessed through 45 postoperative days.[3]
-
Clinically Effective Dose: Defined as achieving sustained fluorescence (moderate or better for ≥ 90 minutes) of the obturator nerve in 3 or more of 5 patients in 2 consecutive cohorts, with fewer than 20% of patients experiencing grade 2 or greater toxicity.[3]
-
-
Fluorescence Measurement: Assessed via subjective intraoperative scoring and post hoc objective image analysis.[3]
Signaling Pathways and Future Directions
Currently, there is no evidence to suggest that this compound interacts with or modulates intracellular signaling pathways involved in myelination or demyelination. Its mechanism is based on its physicochemical properties that lead to its binding to myelin.
For researchers interested in the therapeutic modulation of the myelin sheath, several signaling pathways are of interest. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, for instance, is known to play a crucial role in Schwann cell differentiation and myelination.[5] Inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP, has been shown to promote oligodendrocyte precursor cell differentiation and enhance CNS remyelination in preclinical models.[6][7]
Future research could explore whether the binding of molecules like this compound to the myelin sheath could be leveraged for targeted drug delivery to nerves, potentially in the context of demyelinating diseases. However, the current data exclusively support its role as a diagnostic imaging agent.
This compound represents a significant advancement in fluorescence-guided surgery, offering a novel method for real-time, high-contrast nerve visualization. Its mechanism of action is direct binding to the myelin sheath, a property that has been demonstrated to be safe and effective in a clinical setting for its intended surgical application. While its current application is diagnostic, the development of myelin-binding molecules opens up avenues for future research into targeted therapies for neurological conditions.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
- 5. To myelinate or not to myelinate: fine tuning cAMP signaling in Schwann cells to balance cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphodiesterase-4 promotes oligodendrocyte precursor cell differentiation and enhances CNS remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Rizedisben (GE3126) chemical structure and properties
Introduction
Rizedisben, also known as GE3126, is a novel fluorophore developed for fluorescence-guided surgery. Its primary application lies in the enhanced intraoperative visualization of nerve structures. By binding to the myelin sheath of nerves, this compound allows surgeons to more clearly identify and preserve critical neural pathways during complex procedures, such as radical prostatectomy, with the aim of reducing iatrogenic nerve injury and improving patient outcomes. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Properties
The chemical identity of this compound is 2-(4-(4-(4-(4-Aminostyryl)-3-methoxystyryl)phenylsulfonyl)piperazin-1-yl)ethanol hydrochloride.[1] Its structure combines a styryl-based fluorophore with a piperazine (B1678402) moiety, which enhances its solubility and pharmacokinetic profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H33N3O4S | MedChemExpress |
| Molecular Weight | 519.66 g/mol | [1] |
| CAS Number | 1311570-07-6 | MedChemExpress |
| LogD (pH 7.4) | 3.5 | [1] |
Optical Properties
This compound is a blue-light excitable fluorophore.[2] Its optical properties are solvent-dependent, exhibiting a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra with increasing solvent polarity.
Mechanism of Action
This compound functions by selectively binding to myelin, the lipid-rich sheath that insulates nerve cell axons. This binding is non-covalent and allows for the demarcation of nerve tissue from surrounding structures, such as adipose and muscle tissue, under fluorescent imaging conditions. While the precise molecular target within the myelin sheath has not been definitively elucidated for this compound itself, studies on analogous myelin-binding dyes suggest that Myelin Basic Protein (MBP) is a likely binding partner.
Experimental Protocols
Chemical Synthesis of this compound (GE3126)
The synthesis of this compound is a multi-step process. A generalized workflow is depicted below.
Caption: Synthetic workflow for this compound (GE3126).
A detailed experimental protocol for the synthesis is as follows[1]:
-
Synthesis of Protected Sulfonamide Benzylic Bromide (2): Sulfonyl chloride 1 is reacted with N-hydroxyethylpiperazine. The resulting alcohol is then protected with t-butyldimethylsilyl chloride to yield the protected sulfonamide benzylic bromide 2.
-
Synthesis of Phosphonate (3): An Arbuzov rearrangement is performed on compound 2 by reacting it with triethyl phosphite to produce the phosphonate 3.
-
Wittig Reaction: Phosphonate 3 undergoes a Wittig reaction with an appropriate aldehyde partner (4) to form the styryl backbone of the fluorophore.
-
Deprotection and Purification: The protecting group is removed, followed by purification of the final product, this compound (GE3126).
In Vivo Fluorescence Imaging Protocol (Murine Model)
The following protocol is a general guideline for in vivo fluorescence imaging in a murine model, based on published studies[1]:
-
Animal Model: Studies have utilized mice for initial dosing and kinetics experiments.
-
Formulation: this compound is formulated for intravenous (IV) injection.
-
Dosing: A dose-dependent increase in nerve fluorescence has been observed with doses ranging from 1.6 to 46.6 mg/kg.[3] An optimal dose for sustained fluorescence is determined based on the specific application.
-
Administration: this compound is administered via a single IV injection.
-
Imaging: Imaging is performed at various time points post-injection (e.g., 30 minutes to several hours) using a fluorescence imaging system equipped with an appropriate excitation light source (blue light spectrum) and emission filters.[4]
Clinical Imaging Protocol (Robotic Radical Prostatectomy)
In a clinical setting for robotic-assisted radical prostatectomy, the following protocol has been described[2][4][5][6]:
-
Patient Population: Patients scheduled for robot-assisted radical prostatectomy.[4]
-
Dosing: A dose of 3.0 mg/kg has been identified as clinically effective for sustained intraoperative fluorescence.[6]
-
Administration: this compound is administered intravenously intraoperatively, typically around 30 minutes prior to the visualization of the target nerves.[4]
-
Imaging: A blue light camera system integrated with the surgical robot is used to visualize the fluorescence of nerve structures, such as the obturator nerve and the neurovascular bundles.[2]
-
Assessment: Fluorescence intensity is assessed both subjectively by the surgical team and can be measured objectively post-operatively using image analysis software.[5]
Signaling Pathways
Currently, there is no publicly available scientific literature to suggest that this compound (GE3126) directly interacts with or modulates any specific cellular signaling pathways. Its mechanism of action is understood to be the structural binding to myelin, leading to fluorescence for imaging purposes, rather than eliciting a downstream signaling cascade.
Data Summary
In Vivo Efficacy in Murine Model
| Parameter | Observation | Reference |
| Dose Range | 1.6 - 46.6 mg/kg (IV) | [3] |
| Effect | Dose-dependent increase in sciatic nerve fluorescence intensity | [3] |
| Saturation | Slower signal saturation in adipose tissue at higher doses | [3] |
Phase I Clinical Trial Data (Robotic Radical Prostatectomy)
| Parameter | Observation | Reference |
| Optimal Dose | 3.0 mg/kg | [6] |
| Onset of Fluorescence | Typically within 30 minutes | [4] |
| Duration of Fluorescence | Sustained for over 3 hours | [4] |
| Target Nerves Visualized | Obturator nerve and neurovascular bundles | [4] |
Logical Relationships and Workflows
Intraoperative Nerve Visualization Workflow
Caption: Clinical workflow for this compound-guided surgery.
Conclusion
This compound (GE3126) is a promising fluorescent agent for enhancing the safety and efficacy of surgical procedures where nerve preservation is critical. Its favorable chemical and optical properties, coupled with a clear mechanism of action, have enabled its successful translation into clinical trials. Further research and broader clinical application will continue to define the role of this technology in improving surgical outcomes.
References
- 1. Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mskcc.org [mskcc.org]
- 5. auajournals.org [auajournals.org]
- 6. medpagetoday.com [medpagetoday.com]
Rizedisben: An Inquiry into Myelin Binding Affinity and Specificity
A Technical Overview for Researchers and Drug Development Professionals
Abstract
This document explores the current, publicly available scientific literature regarding the binding affinity and specificity of the compound referred to as "Rizedisben" to myelin. Despite a comprehensive search of scientific databases and clinical trial registries, no direct data on a compound with this name could be located. This suggests that "this compound" may be a very early-stage investigational compound, a code name not yet disclosed in publications, or potentially a misspelling of another therapeutic agent under investigation for myelin-related disorders. This paper will, therefore, outline the methodologies and experimental approaches that would be necessary to characterize the interaction of a novel compound with myelin, using established techniques in the field of neuropharmacology and drug development as a framework.
Introduction to Myelin as a Therapeutic Target
Myelin is a lipid-rich sheath that insulates nerve cell axons, crucial for the rapid and efficient transmission of electrical impulses in the nervous system. In demyelinating diseases such as multiple sclerosis (MS), the immune system mistakenly attacks and destroys myelin, leading to a wide range of neurological deficits. Therapeutic strategies aimed at promoting remyelination—the process of rebuilding the myelin sheath—represent a significant area of research. A key challenge in developing such therapies is the precise targeting of therapeutic agents to the sites of demyelination to enhance efficacy and minimize off-target effects. Therefore, characterizing the binding affinity and specificity of a compound to myelin is a critical first step in its development as a potential remyelinating agent.
Characterizing Compound-Myelin Interactions: A Methodological Framework
In the absence of specific data for "this compound," this section details the standard experimental protocols used to assess the binding affinity and specificity of a compound to myelin.
In Vitro Binding Assays
Objective: To quantify the direct binding of a compound to purified myelin or its components.
Table 1: Quantitative Binding Affinity Assays
| Assay Type | Principle | Key Parameters Measured | Typical Application |
| Radioligand Binding Assay | A radiolabeled version of the compound competes with a non-labeled version for binding to a target (e.g., purified myelin vesicles). | Kd (dissociation constant), Bmax (maximum binding sites) | Gold standard for quantifying affinity and density of binding sites. |
| Surface Plasmon Resonance (SPR) | Immobilized myelin proteins or lipids on a sensor chip are exposed to the compound, and changes in the refractive index at the surface are measured in real-time. | Ka (association rate), Kd (dissociation rate), KD (equilibrium dissociation constant) | Provides real-time kinetics of the binding interaction. |
| Microscale Thermophoresis (MST) | The movement of molecules in a microscopic temperature gradient is measured. A change in this movement upon binding of the compound to a fluorescently labeled myelin component is detected. | KD (equilibrium dissociation constant) | Requires small sample volumes and can be performed in complex biological liquids. |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Assays
Objective: To assess the interaction of the compound with myelin in a cellular context, typically using oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes.
Table 2: Cell-Based Assays for Myelin Interaction
| Assay Type | Principle | Key Parameters Measured | Typical Application |
| Immunocytochemistry (ICC) | Fluorescently labeled antibodies are used to visualize the colocalization of the compound (if fluorescently tagged) with myelin proteins (e.g., MBP, PLP) in cultured oligodendrocytes. | Degree of colocalization | Provides qualitative and semi-quantitative evidence of target engagement in a cellular environment. |
| OPC Differentiation Assay | OPCs are treated with the compound, and the expression of mature oligodendrocyte markers is quantified. | Percentage of mature oligodendrocytes, expression levels of myelin proteins | Assesses the functional consequence of compound binding, i.e., promotion of myelination. |
Signaling Pathway: Hypothetical Pro-myelinating Action
Caption: A potential signaling pathway for a pro-myelinating compound.
Ex Vivo and In Vivo Models
Objective: To evaluate the binding and efficacy of the compound in a more physiologically relevant setting.
Table 3: Ex Vivo and In Vivo Models
| Model | Description | Key Parameters Measured | Typical Application |
| Organotypic Slice Cultures | Thin slices of brain tissue are maintained in culture and can be induced to demyelinate. The compound is then applied to assess its effects. | Remyelination efficiency, oligodendrocyte proliferation | Bridges the gap between in vitro and in vivo studies. |
| Animal Models of Demyelination (e.g., EAE, cuprizone) | Rodent models that mimic aspects of demyelinating diseases. The compound is administered systemically. | Behavioral recovery, extent of remyelination (histology), inflammatory markers | Preclinical evaluation of efficacy and potential side effects. |
| Positron Emission Tomography (PET) | If the compound can be radiolabeled with a positron-emitting isotope, PET imaging can be used to visualize and quantify its distribution and target engagement in the living brain. | Standardized Uptake Value (SUV), binding potential | Non-invasive, translational tool for assessing pharmacokinetics and target occupancy. |
Conclusion and Future Directions
While there is currently no public data available for a compound named "this compound," the methodologies outlined in this document provide a clear roadmap for the preclinical characterization of any novel therapeutic agent intended to target myelin. The initial steps would involve a series of in vitro binding assays to quantify its affinity and specificity. Positive results would then warrant further investigation in cell-based and animal models to establish a clear link between target engagement and pro-myelinating efficacy. Should "this compound" be an authentic compound under development, the scientific community awaits the publication of such data to understand its potential as a treatment for demyelinating diseases. Researchers in the field are encouraged to apply these established protocols to rigorously evaluate new therapeutic candidates.
Preclinical Profile of Rizedisben: A Technical Guide to a Novel Nerve-Illuminating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iatrogenic nerve injury is a significant cause of morbidity in a wide range of surgical procedures. The ability to clearly visualize nerves intraoperatively is paramount to their preservation and ensuring optimal patient outcomes. Rizedisben (also known as GE3126) is a novel, small-molecule fluorophore designed to address this unmet need by binding to a key component of the nerve sheath, myelin, and fluorescing under blue light. This technical guide provides a comprehensive overview of the preclinical studies that have laid the groundwork for the clinical development of this compound as an intraoperative nerve imaging agent.
Mechanism of Action
This compound is a myelin-binding fluorophore.[1] Preclinical evidence suggests that its molecular target is Myelin Basic Protein (MBP), a major constituent of the myelin sheath that insulates nerve axons. The binding of this compound to MBP is the basis for its ability to selectively illuminate nerve tissue. Upon excitation with blue light (approximately 370-425 nm), this compound emits fluorescence, enabling real-time visualization of nerves during surgery.[1]
Preclinical Efficacy and Pharmacodynamics
The nerve-illuminating properties of this compound have been evaluated in several preclinical animal models, demonstrating its potential for intraoperative nerve visualization.
In Vivo Nerve Imaging
Rodent and Porcine Models: Preclinical studies in mice, rats, and pigs have demonstrated the dose-dependent and time-dependent fluorescence of this compound in peripheral nerves. Intravenous administration of this compound resulted in rapid accumulation in nerve tissue, with fluorescence detectable within minutes.
Key Findings:
-
Rapid Onset: Nerve fluorescence is observed shortly after intravenous injection.
-
Sustained Signal: The fluorescence signal in nerves is maintained for a duration sufficient for most surgical procedures.
-
Dose-Dependent Fluorescence: The intensity of nerve fluorescence increases with the dose of this compound administered.
Table 1: Summary of In Vivo Nerve Fluorescence Kinetics with GE3126 (this compound)
| Animal Model | Dose | Time to Onset | Duration of Fluorescence |
|---|
| Porcine | 0.74 mg/kg | 5 - 10 minutes | Maintained for up to 80 minutes |
Data extracted from a study on GE3126, which is identical to this compound.
Myelin Binding
While the specific binding affinity (Kd) of this compound to Myelin Basic Protein has not been detailed in the reviewed literature, a fluorescence polarization assay has been described as a method to quantify the binding affinity between myelin-selective fluorescent dyes and purified MBP. This technique allows for the determination of the dissociation constant (Kd), providing a quantitative measure of the binding strength.
Preclinical Pharmacokinetics and Safety
Pharmacokinetic and safety studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new agent, as well as its potential for toxicity.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as its half-life and clearance rate, are not extensively reported in the available preclinical literature. Further studies are needed to fully characterize its pharmacokinetic profile.
Biodistribution
Comprehensive quantitative biodistribution data, such as the percentage of injected dose per gram of tissue (%ID/g) in various organs, is not available in the reviewed preclinical studies. Such data would be valuable for understanding the systemic distribution and clearance of this compound.
Safety and Toxicology
A modified Irwin study in rats was conducted to assess the potential for this compound to induce adverse effects on the nervous system. This study provides a general assessment of safety.
Table 2: Preclinical Safety Assessment of GE3126 (this compound)
| Study Type | Animal Model | Dose | Findings |
|---|
| Modified Irwin Study | Rat | 35 mg/kg | Absence of major adverse reactions |
Data extracted from a study on GE3126, which is identical to this compound.
Detailed toxicology studies, including the determination of the LD50 (lethal dose, 50%) and histopathological analysis of major organs following administration, have not been reported in the available literature.
Experimental Protocols
In Vivo Nerve Imaging in a Porcine Model
-
Animal Model: Domestic pig.
-
Agent Administration: A single intravenous injection of GE3126 (this compound) at a dose of 0.74 mg/kg.
-
Imaging System: A dual-mode laparoscopic imaging system capable of both white light and fluorescence imaging. Excitation was achieved using a light source with a filter centered at 406 nm (15 nm bandwidth).
-
Image Acquisition: Real-time video was recorded before and at defined time points after the injection of the agent.
-
Data Analysis: Fluorescence intensity of the nerve and adjacent tissues (muscle, adipose) was measured from extracted video frames to assess the signal-to-background ratio over time.
Modified Irwin Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Agent Administration: A single intravenous injection of GE3126 (this compound) at a dose of 35 mg/kg.
-
Observation Parameters: A battery of functional observations was performed at defined intervals up to 24 hours post-injection to screen for gross signs of adverse reactions affecting the nervous system.
-
Control Group: A control group received an injection of the vehicle only.
Visualizations
Caption: this compound's mechanism of action and the nerve imaging workflow.
Caption: Logical workflow of preclinical studies for this compound.
Conclusion
The preclinical data for this compound (GE3126) provide a strong foundation for its development as an intraoperative nerve imaging agent. Studies in multiple animal models have demonstrated its ability to rapidly and selectively illuminate peripheral nerves, with a promising initial safety profile. While the available literature offers valuable insights, a more comprehensive quantitative understanding of its pharmacokinetics, biodistribution, and toxicology, as well as its precise binding affinity to Myelin Basic Protein, would further strengthen its preclinical profile. The successful translation of this compound to the clinical setting holds the potential to significantly improve the safety and precision of a wide array of surgical procedures by providing surgeons with real-time, high-contrast visualization of critical nerve structures.
References
Rizedisben: A Technical Guide to a Novel Myelin-Binding Fluorophore for Nerve Illumination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rizedisben, also known as GE3126 and commercially as Illuminare-1, is a novel small-molecule fluorophore developed for intraoperative nerve visualization. By selectively binding to myelin, a key component of the nerve sheath, this compound provides real-time fluorescent guidance for surgeons, aiming to reduce iatrogenic nerve injury during various procedures. This technical guide provides an in-depth overview of the discovery, development, and photophysical properties of this compound, along with detailed experimental protocols for its characterization and use.
Introduction: The Need for Intraoperative Nerve Sparing
Iatrogenic nerve injury is a significant cause of morbidity in surgical procedures, potentially leading to chronic pain, loss of function, and diminished quality of life for patients. The ability to clearly distinguish nerves from surrounding tissues is paramount for nerve-sparing surgical techniques. Fluorescence-guided surgery (FGS) has emerged as a promising approach to enhance the visualization of anatomical structures. This compound was developed to address the specific challenge of intraoperative nerve identification by targeting myelin.
Discovery and Development of this compound
The development of this compound was the result of a collaborative effort between Memorial Sloan Kettering Cancer Center, General Electric, and Illuminare Biotechnologies. The aim was to create a fluorescent agent with high specificity for myelin, favorable pharmacokinetic properties, and spectral characteristics suitable for use with standard surgical imaging systems.
Preclinical Development
Preclinical studies in murine and porcine models were crucial in establishing the initial safety and efficacy profile of this compound. These studies demonstrated the fluorophore's ability to rapidly accumulate in myelinated nerves and provide sustained fluorescence with a high signal-to-background ratio against adjacent muscle and adipose tissue.
Key findings from preclinical studies:
-
Rapid Onset: Nerve visualization was observed within 5 to 10 minutes following intravenous injection in a porcine model.[1]
-
Sustained Fluorescence: The nerve fluorescence signal was maintained for up to 80 minutes in the porcine model.[1]
-
Dose-Dependent Fluorescence: A dose-dependent increase in the fluorescence emission intensity of the mouse sciatic nerve was observed.[2]
-
Reduced Non-Specific Binding: this compound was developed to have higher aqueous solubility and reduced non-specific adipose tissue fluorescence compared to earlier myelin-binding fluorophores.[1][3]
Clinical Development
A Phase I, single-arm, open-label clinical trial was conducted to evaluate the safety, optimal dosage, and efficacy of this compound in patients undergoing robot-assisted laparoscopic radical prostatectomy. The trial successfully established a clinically effective dose and demonstrated a favorable safety profile.
Summary of Phase I Clinical Trial Results:
| Parameter | Finding | Citation |
| Optimal Dose | 3.0 mg/kg | [4][5] |
| Onset of Fluorescence | Less than 15 minutes | [6] |
| Duration of Fluorescence | More than 3.5 hours | [6] |
| Efficacy | Sustained fluorescence of the obturator nerve in all patients at the optimal dose. | [5][6] |
| Safety | Generally well-tolerated with minimal adverse events. The most significant was a grade 2 rash. | [5][6] |
Mechanism of Action
This compound functions by binding to myelin basic protein (MBP), a major constituent of the myelin sheath that insulates neuronal axons.[7] This specific binding interaction is the basis for its utility in selectively highlighting nerve structures.
Caption: Mechanism of this compound action for nerve visualization.
Physicochemical and Photophysical Properties
This compound is a small molecule with the following properties:
| Property | Value | Citation |
| Chemical Formula | C29H33N3O4S | |
| Molecular Weight | 519.67 g/mol | |
| logD (pH 7.4) | 3.5 | [3] |
Photophysical Characteristics
The optical properties of this compound are influenced by its solvent environment. It exhibits a notable bathochromic (red) shift in both its absorption and emission spectra with increasing solvent polarity.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Dioxane | 410 | 550 | 140 |
| Chloroform | 425 | 585 | 160 |
| Ethyl Acetate | 420 | 600 | 180 |
| Acetonitrile | 425 | 635 | 210 |
| Methanol | 435 | 645 | 210 |
| PBS (pH 7.4) | 430 | 650 | 220 |
| Data sourced from "Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging"[3] |
Note: Quantitative data for molar extinction coefficient, quantum yield, and fluorescence lifetime for this compound are not publicly available at this time.
Experimental Protocols
Synthesis of this compound (GE3126)
The following is a summary of the likely synthesis route based on available information. The detailed, step-by-step protocol is proprietary.
The synthesis of this compound (GE3126) is based on a multi-step chemical process. A generalized workflow is depicted below. The synthesis involves the preparation of key intermediates followed by a final condensation reaction to yield the fluorophore. Purification is typically achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure high purity.[3]
References
- 1. Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. illuminarebio.com [illuminarebio.com]
- 3. Improved Intraoperative Visualization of Nerves through a Myelin-Binding Fluorophore and Dual-Mode Laparoscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. merkavaholdings.com [merkavaholdings.com]
- 7. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Rizedisben: A Technical Overview of its Spectral Properties and Quantum Yield for Advanced Surgical Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rizedisben is an innovative fluorescent imaging agent engineered to bind to myelin, the protective sheath surrounding nerve fibers.[1] This unique property allows for the real-time intraoperative visualization of nerve structures, a critical advancement in fluorescence-guided surgery.[2] By illuminating nerves, this compound has the potential to significantly reduce iatrogenic nerve injury during complex surgical procedures, thereby improving patient outcomes.[3] This technical guide provides a comprehensive overview of the known spectral properties of this compound and outlines the standard methodologies for determining these characteristics and its quantum yield.
Introduction to this compound
This compound is a novel small-molecule fluorophore that exhibits fluorescence within the blue light spectrum.[2] Its primary application is in fluorescence-guided surgery, where it aids surgeons in identifying and preserving vital nerve tissues.[4] Clinical studies have demonstrated that intravenous administration of this compound leads to sustained fluorescence of nerve structures, with a rapid onset of less than 15 minutes and a duration exceeding 3.5 hours at an optimal dose.[3]
Spectral Properties of this compound
The functionality of this compound as a fluorescent marker is fundamentally governed by its spectral properties. While detailed quantitative data from preclinical studies are not extensively published in the public domain, clinical research confirms its excitation and emission in the visible blue light range.
Excitation and Emission Spectra
This compound is known to fluoresce in the blue light spectrum, specifically within the 370-425 nm range.[4][5] This indicates that its absorption (excitation) maximum lies within or near this range, and its emission maximum is at a longer wavelength within the blue portion of the visible spectrum.
Table 1: Summary of this compound Spectral Properties
| Property | Value | Reference |
| Excitation Wavelength Range | 370-425 nm | [4][5] |
| Emission Wavelength Range | Blue Light Spectrum | [2] |
| Molar Extinction Coefficient (ε) | Data not publicly available | - |
| Fluorescence Quantum Yield (Φf) | Data not publicly available | - |
Note: The specific absorption and emission maxima, molar extinction coefficient, and quantum yield for this compound are not available in the reviewed public literature. The table will be updated as this information becomes available.
Quantum Yield of this compound
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for imaging agents like this compound as it results in a brighter signal and better visualization. The specific quantum yield of this compound has not been publicly disclosed.
Experimental Protocols for Characterization
The following sections describe standard experimental methodologies that are typically employed to determine the spectral properties and quantum yield of a fluorescent compound like this compound.
Measurement of Absorption and Emission Spectra
A standard UV-Visible spectrophotometer and a spectrofluorometer are used to measure the absorption and emission spectra, respectively.
Experimental Workflow for Spectral Characterization
Caption: Workflow for determining absorption and emission spectra.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Experimental Protocol:
-
Prepare a series of known concentrations of this compound in a suitable solvent.
-
Measure the absorbance of each solution at the absorption maximum (λ_abs) using a spectrophotometer.
-
Plot absorbance versus concentration .
-
The slope of the resulting line is the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield
The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for relative quantum yield measurement.
Equation for Relative Quantum Yield:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
This compound Signaling and Mechanism of Action
This compound's mechanism of action is based on its affinity for myelin.[1] Upon intravenous administration, it distributes throughout the body and preferentially binds to the myelin sheath of nerves. When the surgical field is illuminated with blue light of the appropriate wavelength, this compound absorbs photons and is excited to a higher energy state. It then rapidly decays back to its ground state, emitting the excess energy as fluorescent light. This fluorescence allows for the clear demarcation of nerve tissue from surrounding structures.
Simplified Signaling Pathway of this compound Action
Caption: Simplified mechanism of this compound fluorescence.
Conclusion and Future Directions
This compound represents a significant advancement in the field of fluorescence-guided surgery. Its ability to selectively illuminate nerve tissue has the potential to reduce surgical morbidity and improve patient quality of life.[1][2] While clinical data has demonstrated its efficacy, a more detailed public characterization of its fundamental photophysical properties, including its precise absorption and emission maxima, molar extinction coefficient, and quantum yield, would be of great value to the scientific community. Further research in these areas will facilitate the development of next-generation nerve-specific fluorophores with even greater brightness and specificity, further enhancing the capabilities of fluorescence-guided surgery.
References
- 1. mskcc.org [mskcc.org]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
- 4. merkavaholdings.com [merkavaholdings.com]
- 5. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Localization of Rizedisben in Neurons
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Rizedisben is a novel, myelin-binding, small-molecule fluorophore currently under clinical investigation as a nerve-illuminating agent for surgical procedures. As of this writing, detailed public data on its specific cellular uptake mechanisms and subcellular localization within neurons is limited. This guide, therefore, presents a comprehensive framework based on established neuropharmacological principles for a compound with this compound's characteristics. The experimental protocols, data, and pathways described herein are illustrative and provide a roadmap for the investigation of this compound or similar novel neurological agents.
Introduction
This compound is a fluorescent small molecule designed to bind to myelin, the lipid-rich sheath that insulates nerve cell axons.[1][2][3] Its primary application in development is for fluorescence-guided surgery, where it enhances the visualization of nerve structures.[1][2][3] Understanding the cellular pharmacokinetics of this compound is crucial for optimizing its clinical utility and exploring potential future applications in neuroscience research and diagnostics. This guide outlines the theoretical framework and experimental approaches to elucidate the mechanisms of this compound's uptake into neurons and its precise subcellular distribution.
Predicted Cellular Uptake Mechanisms
The entry of a small molecule like this compound into a neuron is governed by its physicochemical properties and the complex environment of the neuronal membrane. Several potential mechanisms could be involved:
-
Passive Diffusion: As a small molecule, this compound may possess sufficient lipophilicity to passively diffuse across the neuronal plasma membrane, moving down its concentration gradient. This is a common entry route for many small molecule drugs targeting the central nervous system (CNS).[4]
-
Facilitated Diffusion: this compound may be recognized by specific carrier proteins embedded in the neuronal membrane, which facilitate its transport into the cell. This process does not require energy but is dependent on the presence and affinity of these transporters.[5][6]
-
Active Transport: It is possible that this compound is actively transported into neurons by transporter proteins that utilize cellular energy (ATP) to move the molecule against its concentration gradient.[5][7][8] This would allow for significant accumulation within the cell.
-
Endocytosis: While less common for small molecules, this compound could be internalized through endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, particularly if it binds to surface receptors.
Visualizing Cellular Uptake Pathways
The following diagram illustrates the potential routes of entry for a small molecule like this compound into a neuron.
References
- 1. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brain slice method for studying drug distribution in the CNS | springermedizin.de [springermedizin.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Imaging with Rizedisben Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rizedisben
This compound is a novel, small-molecule fluorophore with a specific affinity for myelin, the lipid-rich sheath that insulates nerve fibers.[1][2] This property makes it an invaluable tool for the visualization of nerve structures in both preclinical research and clinical settings. This compound is excited by blue light and emits a fluorescent signal in the blue spectrum, enabling clear demarcation of nerves from surrounding tissues.[1][3][4] Its rapid onset of action and durable fluorescence make it particularly well-suited for real-time, fluorescence-guided surgery and in vivo imaging applications.[1][5]
Mechanism of Action: this compound selectively binds to the myelin sheath of nerves. Upon excitation with blue light, it emits a fluorescent signal that can be captured by compatible imaging systems. This direct labeling of myelin allows for high-contrast imaging of peripheral nerves.
Quantitative Data Summary
The following table summarizes the key optical properties of this compound.
| Property | Value | Reference |
| Excitation Spectrum | 370 - 425 nm (Blue Light) | [3][4][6] |
| Emission Spectrum | Blue Spectrum | [1][7] |
| Onset of Fluorescence | < 15 minutes | [1][5] |
| Duration of Fluorescence | > 3.5 hours | [1][5] |
Compatible Imaging Systems
A variety of commercially available imaging systems are compatible with this compound fluorescence. The key requirements are an excitation source capable of delivering light in the 370-425 nm range and a detection system with appropriate filters to capture the blue emission.
In Vitro Imaging Systems (Fluorescence Microscopes)
| Manufacturer | Model | Excitation Options | Emission Filter Options | Key Features |
| Keyence | BZ-X800 Series | 360/40 nm, 470/40 nm | 460/50 nm, 525/50 nm | All-in-one design, integrated darkroom, advanced image analysis software. |
| Bio-Rad | ZOE Fluorescent Cell Imager | Blue Channel (Excitation: 355/40 nm) | Blue Channel (Emission: 433/36 nm) | Intuitive touchscreen interface, compact footprint, suitable for routine cell culture.[6] |
| Leica Microsystems | THUNDER Imager | LED illumination with customizable filter cubes | Customizable filter cubes for specific emission wavelengths | Computational clearing for high-resolution imaging of thick specimens. |
| Evident Scientific (Olympus) | IXplore™ Series | Wide range of LED and laser options | Customizable filter sets (e.g., U-FUNA: Ex 360-370 nm, Em 420-460 nm) | Modular design, suitable for a wide range of live-cell imaging applications.[8] |
| AmScope | T670 Series | Blue-band LED | --- | Trinocular design for camera attachment, suitable for educational and basic research labs.[1] |
In Vivo Imaging Systems
| Manufacturer | Model | Excitation Options | Emission Filter Options | Key Features |
| PerkinElmer (Revvity) | IVIS® Spectrum Series | 28 filters spanning 430 – 850 nm | 7 filters spanning 520 - 845 nm | High-sensitivity 2D and 3D imaging, spectral unmixing capabilities.[3][9] |
| Spectral Instruments Imaging | Lago, Ami HT, Kino | Up to 14 LEDs (360 - 805 nm) | Customizable filter sets | High-throughput imaging of up to 10 mice simultaneously. |
| Vieworks | Visque InVivo ART and InVivo Smart-LF | LED-based excitation | Customizable filter sets | High-resolution imaging with options for X-ray and bioluminescence. |
| Berthold Technologies | NightOWL II LB 983 | LED-based illumination | Customizable filter sets | Motor-driven camera for versatile imaging applications. |
| INDEC BioSystems | FluorVivo | Blue light excitation (410-440 nm) | --- | Designed for live-cell and small animal imaging.[10] |
Experimental Protocols
Protocol 1: In Vitro Staining and Imaging of Myelinated Cells
This protocol describes the staining of cultured dorsal root ganglion (DRG) neurons or other myelin-producing cell cultures with this compound for fluorescence microscopy.
Materials:
-
This compound (stock solution in DMSO)
-
Cultured myelinated cells (e.g., DRG neurons co-cultured with Schwann cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom blue channel)
Procedure:
-
Prepare this compound Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the this compound staining solution to the cells, ensuring complete coverage.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells three times with warm PBS to remove unbound this compound.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Place the culture dish on the stage of a fluorescence microscope.
-
Use an excitation wavelength between 370-425 nm and an appropriate emission filter for blue fluorescence to visualize the stained myelin sheaths.
-
Acquire images using a suitable camera and software.
-
Protocol 2: In Vivo Imaging of Peripheral Nerves in a Mouse Model
This protocol outlines the procedure for systemic administration of this compound and subsequent in vivo imaging of peripheral nerves in a mouse model.
Materials:
-
This compound (formulated for intravenous injection)
-
Anesthetic (e.g., isoflurane)
-
Small animal in vivo imaging system with blue light excitation and appropriate emission filters.
-
Animal preparation tools (e.g., clippers, warming pad)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Shave the fur from the area of interest to minimize light scattering and absorption.
-
Position the animal on the imaging stage, ensuring it remains warm throughout the procedure.
-
-
This compound Administration:
-
Administer this compound via intravenous (tail vein) injection. The optimal dose should be determined based on the specific animal model and imaging system, with a starting point guided by preclinical studies.
-
-
Imaging:
-
Wait for the appropriate uptake time (typically 15-30 minutes).
-
Place the animal in the in vivo imaging system.
-
Set the excitation source to a wavelength between 370-425 nm.
-
Select an emission filter suitable for capturing blue fluorescence.
-
Acquire images or real-time video of the region of interest.
-
Monitor the animal's vital signs throughout the imaging session.
-
-
Post-Imaging Care:
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any adverse effects.
-
Visualizations
Caption: Mechanism of this compound fluorescence.
Caption: General experimental workflow for in vivo imaging with this compound.
References
- 1. amscope.com [amscope.com]
- 2. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IVIS Spectrum | Department of Radiology [rad.uw.edu]
- 4. biocompare.com [biocompare.com]
- 5. neb.com [neb.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Mirror Units | Fluorescence Filter Cubes | Evident Scientific [evidentscientific.com]
- 9. revvity.com [revvity.com]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization in Robotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iatrogenic nerve injury is a significant cause of morbidity in many surgical procedures, leading to potential long-term complications for patients.[1] Fluorescence-guided surgery (FGS) is an emerging technology that aims to improve the intraoperative identification of vital structures to minimize such injuries.[2] Rizedisben (also known as Illuminare-1) is a novel, small-molecule fluorophore that selectively binds to the myelin sheath of nerves.[3][4][5] When excited by blue light (370-425 nm), this compound emits a fluorescent signal, enabling real-time visualization of nerve tissues during surgery.[6][3][7] This technology holds considerable promise for enhancing nerve-sparing procedures, particularly in the context of robotic-assisted surgeries where high-precision dissection is critical.[8][9][10]
These application notes provide a summary of the current data on this compound and a generalized protocol for its use in a research setting for intraoperative nerve visualization in robotics, based on published phase 1 clinical trial data.
Mechanism of Action
This compound's utility in nerve visualization stems from its specific affinity for myelin, the lipid-rich sheath that insulates nerve fibers. This binding is a non-covalent interaction. Upon intravenous administration, this compound distributes systemically and accumulates in myelinated nerve tissues. When the surgical field is illuminated with a blue light source, the this compound-myelin complex fluoresces, rendering the nerves visible against the background of non-neural tissues. This allows surgeons to identify and preserve critical nerve structures that might otherwise be difficult to discern.[3][4][5]
Figure 1: Mechanism of Action of this compound for Nerve Visualization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the phase 1 clinical trial of this compound in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP).
Table 1: this compound Phase 1 Trial Overview
| Parameter | Value | Reference |
|---|---|---|
| Study Design | Single-arm, open-label, dose-escalation | [3][7][8] |
| Indication | Robot-assisted laparoscopic radical prostatectomy (RALP) | [6][3] |
| Number of Patients | 38 | [3][4][7] |
| Dose Range Explored | 0.25 mg/kg to 3.0 mg/kg | [3][11] |
| Clinically Effective Dose | 3.0 mg/kg |[6][3][4] |
Table 2: Efficacy of this compound at the 3.0 mg/kg Dose
| Efficacy Measure | Result | Reference |
|---|---|---|
| Onset of Strong Fluorescence | < 15 minutes | [3][4][12] |
| Duration of Fluorescence | > 3.5 hours | [3][4][12] |
| Sustained Obturator Nerve Fluorescence | Achieved in 100% of patients (n=9) | [3][4][11] |
| Prostate Neurovascular Bundle Fluorescence | Observed in 89% of patients (8 out of 9) |[3][4][7] |
Table 3: Safety Profile of this compound
| Adverse Event | Grade | Attribution | Reference |
|---|---|---|---|
| Rash | Grade 2 | Possibly attributable to this compound | [3][4][11] |
| Photophobia | Grade 1 | Definitely related to this compound | [6] |
| Neurologic Changes | None Observed | - |[6] |
Experimental Protocols
The following is a representative protocol for the intraoperative use of this compound for nerve visualization during robotic surgery, based on the published phase 1 trial methodology.
1. Patient Selection and Preparation
-
Inclusion Criteria: Patients scheduled for robot-assisted surgery where nerve identification is critical (e.g., radical prostatectomy).[3][7]
-
Exclusion Criteria: History of prior surgery or radiation in the target anatomical area, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or significant kidney or liver dysfunction.[3][8]
-
Informed Consent: Ensure all participants provide written informed consent.
2. This compound Formulation and Administration
-
Reconstitution: (Note: Specific reconstitution instructions are not detailed in the provided search results. A standard approach would be to reconstitute the lyophilized this compound powder with a sterile, biocompatible solvent such as sterile water for injection or saline to the desired concentration.)
-
Dosing: The clinically effective dose has been identified as 3.0 mg/kg of the patient's body weight.[6][3][4]
-
Administration: Administer this compound as a single intravenous (IV) injection.
-
Timing: The injection should be administered intraoperatively at the time of robotic docking.[6][11]
3. Fluorescence Imaging and Surgical Procedure
-
Imaging System: A robotic surgical system equipped with a fluorescence imaging module capable of excitation in the blue light spectrum (370-425 nm) is required.[6][3][7]
-
System Calibration: Calibrate the fluorescence imaging system according to the manufacturer's instructions prior to the procedure.
-
Time to Onset: Allow for a minimum of 15 minutes post-injection for the agent to distribute and provide strong fluorescence.[3][12]
-
Visualization: During the surgical procedure, switch the robotic camera between standard white light and blue light fluorescence modes to identify and map the location of nerves. The obturator nerve can serve as a reference nerve to confirm adequate fluorescence before proceeding with dissection in more delicate areas.[3][8]
-
Surgical Dissection: Use the real-time nerve visualization to guide surgical dissection, aiming to preserve the integrity of the identified neural structures.
Figure 2: Experimental Workflow for this compound Use in Robotic Surgery.
4. Data Collection and Analysis
-
Fluorescence Assessment:
-
Subjective: Use a Likert scale (e.g., 1-5) to have the surgical team intraoperatively score the intensity of nerve fluorescence at predefined time points.[6]
-
Objective: Record high-quality images and videos from the fluorescence camera. Perform post-hoc analysis using image processing software (e.g., ImageJ) to quantify fluorescence intensity.[6]
-
-
Safety Monitoring: Monitor the patient for any adverse events throughout the procedure and for a defined postoperative period (e.g., 45 days).[8]
-
Outcome Measures: Assess surgical outcomes related to nerve preservation, such as functional recovery (e.g., erectile function and urinary continence in RALP).
Logical Relationships in Fluorescence-Guided Robotic Surgery
The integration of a nerve-specific fluorescent agent like this compound into the robotic surgery workflow creates a synergistic relationship between chemical imaging and surgical precision. This relationship is aimed at improving patient outcomes by addressing a key challenge in nerve-sparing surgery.
Figure 3: Logical Relationship of this compound in Robotic Surgery.
Future Directions
The successful phase 1 trial of this compound has demonstrated its safety and preliminary efficacy.[3][7] Future research will likely focus on:
-
Phase 2 and 3 Trials: Larger, multi-center trials to confirm the efficacy of this compound in improving nerve-sparing outcomes and to further characterize its safety profile. Phase II trials are currently in progress.[6]
-
Expansion to Other Surgeries: Investigating the use of this compound in other surgical specialties where iatrogenic nerve injury is a concern, such as head and neck, colorectal, and breast reconstruction surgeries.[5][12]
-
Quantitative Fluorescence: Developing methods to quantify the relationship between fluorescence intensity and nerve health or function.
-
Improving Sensitivity and Specificity: Further research may aim to enhance the properties of this compound to reliably highlight smaller nerves that are at a high risk of injury.[4][12]
These application notes are intended for research and informational purposes only and do not constitute medical advice. Researchers should adhere to all institutional and regulatory guidelines when conducting studies with investigational agents.
References
- 1. Intraoperative nerve tissue fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merkavaholdings.com [merkavaholdings.com]
- 4. medpagetoday.com [medpagetoday.com]
- 5. mskcc.org [mskcc.org]
- 6. urotoday.com [urotoday.com]
- 7. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nerve-Specific Fluorophores for Improved Nerve Sparing during Prostatectomy using the Clinical Fluorescence Guided Surgery Infrastructure - Peeref [peeref.com]
- 10. Nerve Visualization using Phenoxazine-Based Near-Infrared Fluorophores to Guide Prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizedisben (also known as Illuminare-1) is an investigational, novel, small-molecule fluorophore designed to enhance the intraoperative visualization of peripheral nerves.[1][2][3] Iatrogenic nerve injury is a significant cause of morbidity in various surgical procedures, leading to chronic pain and loss of function.[4][5] this compound addresses this challenge by binding to myelin, a lipid-rich sheath insulating nerve fibers, and fluorescing under blue light, thereby allowing surgeons to identify and preserve critical nerve structures in real-time during surgery.[1][2][3][6] The following notes detail the available data and protocols for the application of this compound in the context of peripheral nerve-sparing surgery, based on a phase 1 clinical trial.
Mechanism of Action
This compound's mechanism of action is based on its specific affinity for myelin.[1][2][3]
-
Binding: Following intravenous administration, this compound selectively binds to the myelin sheath of peripheral nerves.[1][3]
-
Fluorescence: When excited by blue light (in the 370-425 nm spectrum), the this compound-myelin complex emits a fluorescent signal.[2][4][6]
-
Visualization: This fluorescence provides high-contrast, real-time visualization of nerve tissues, distinguishing them from surrounding non-nerve tissues that do not uptake the fluorophore.[1]
Diagram: Mechanism of this compound Fluorescence
Caption: Intravenous this compound binds to the myelin sheath of nerves, fluorescing under blue light to aid visualization.
Clinical Application: Fluorescence-Guided Surgery
The primary application of this compound is in fluorescence-guided surgery (FGS) to facilitate nerve-sparing procedures.[1][2] A phase 1 clinical trial has evaluated its use in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP), a procedure where inadvertent damage to the neurovascular bundles can lead to erectile dysfunction and urinary incontinence.[2][6][7] In this context, this compound was used to illuminate the obturator nerve and the prostatic neurovascular bundles.[1][6] The successful visualization of these structures suggests that this compound has the potential to reduce iatrogenic nerve injury.[1] Future applications may extend to other surgeries where nerves are at risk, such as inguinal hernia repairs and esophageal or hiatal operations.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the phase 1 clinical trial of this compound in patients undergoing RALP.[6]
Table 1: Dose Escalation and Fluorescence Efficacy
| Dose Level (mg/kg) | Number of Patients | Onset of Fluorescence | Duration of Sustained Fluorescence | Nerves Visualized |
|---|---|---|---|---|
| 0.25 to <3.0 | 29 | Not specified | Not specified | Obturator Nerve |
| 3.0 | 9 | < 15 minutes [1][7] | > 3.5 hours [1][7] | Obturator Nerve (9/9 patients) [1], Prostate Neurovascular Bundles (8/9 patients) [1][6] |
Table 2: Safety and Tolerability (Adverse Events, AEs)
| Adverse Event | Grade | Relationship to this compound | Outcome |
|---|---|---|---|
| Photophobia | 1 | Definitely Related | Resolved without intervention in < 48 hours[1] |
| Peripheral Neuropathy | 1 | Possibly Related | Not specified |
| Paresthesia | 1 | Possibly Related | Not specified |
| Maculopapular Rash | 2 | Possibly Related | Not specified |
Experimental Protocol: Phase 1 Clinical Trial
This protocol describes the methodology used in the single-arm, open-label, phase 1 dose-escalation study of this compound.[2][6][7]
1. Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of prostate cancer scheduled for a robot-assisted laparoscopic radical prostatectomy.[2][6]
-
Exclusion Criteria: Prior pelvic surgery or radiation, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or significant kidney or liver dysfunction.[2][6]
2. Study Design:
-
A single-arm, open-label, dose-escalation design was used.[6]
-
Cohorts of patients received escalating doses of this compound (from 0.25 mg/kg to 3.0 mg/kg).[4][6]
-
The clinically effective dose was defined as that which achieved sustained fluorescence of the obturator nerve in at least 3 of 5 patients in two consecutive cohorts, with grade ≥2 toxicity in no more than 20% of patients.[2][6]
3. Drug Administration:
-
This compound was administered as a single intravenous injection intraoperatively.[2][6]
-
The injection was timed to be approximately 30 minutes before the surgical visualization of the obturator nerve.[2][6]
4. Fluorescence Visualization and Assessment:
-
A blue light camera system was used for intraoperative visualization.[4]
-
Fluorescence of the obturator nerve (as the reference nerve) and the prostate neurovascular bundles was assessed at the clinically effective dose.[4][6]
-
Assessments were performed both subjectively by the surgical team (using a Likert scale) and objectively through post-hoc image analysis.[4][6]
-
Sustained fluorescence was defined as moderate or better fluorescence lasting for 90 minutes or longer.[6]
5. Safety Monitoring:
-
Patient safety was monitored for 45 days post-operation, documenting all adverse events.[6]
Diagram: this compound Clinical Trial Workflow
Caption: Workflow of the phase 1 clinical trial for this compound, from patient screening to endpoint analysis.
Diagram: Logic of Nerve Preservation with this compound
Caption: Logical flow demonstrating how this compound aids in the preservation of nerve function during surgery.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. merkavaholdings.com [merkavaholdings.com]
- 3. mskcc.org [mskcc.org]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
Application Notes and Protocols for Staining of Rizedisben in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizedisben (also known as Illuminare-1) is a novel small-molecule fluorophore designed for the intraoperative visualization of nerve structures.[1][2][3][4][5] Its mechanism of action is based on its ability to specifically bind to the myelin sheath that insulates nerve axons.[1][2][3] Upon binding, this compound fluoresces when excited by blue light, enabling the clear delineation of nerves from surrounding tissue.[1][2][6] This property is not only valuable in surgical settings to prevent iatrogenic nerve injury but also holds significant potential as a tool for researchers in neurosciences and drug development for the ex vivo staining and identification of myelinated structures in tissue samples.[1]
These application notes provide detailed protocols for the use of this compound as a direct fluorescent stain for myelin in both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.
Principle of Staining
This compound is a fluorescent molecule, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. Unlike traditional immunohistochemistry (IHC) or immunofluorescence (IF) techniques, which require antibodies to target specific antigens, this compound directly binds to a component of the tissue—myelin. This eliminates the need for primary and secondary antibodies, simplifying the staining procedure and reducing the potential for non-specific antibody binding. The staining protocol, therefore, is a direct fluorescence staining method.
Quantitative Data
The following tables summarize the known quantitative data for this compound based on in vivo clinical trial data and publicly available information.
Table 1: In Vivo Characteristics of this compound
| Parameter | Value | Reference |
| Clinically Effective Dose | 3.0 mg/kg (intravenous) | [1] |
| Onset of Fluorescence | < 15 minutes | [1] |
| Duration of Fluorescence | > 3.5 hours | [1] |
Table 2: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Excitation Spectrum | 370 - 425 (Blue Light) | [6] |
| Emission Maximum | Not Publicly Available |
Note on Emission Spectrum: The specific emission maximum for this compound is not currently in the public domain. Researchers should initially use a standard DAPI or "blue" emission filter (e.g., 420-480 nm). For optimal signal detection, it is recommended to use a spectral detector on a confocal microscope to determine the peak emission wavelength of this compound in the stained tissue and select the appropriate emission filter accordingly.
Visualization of this compound's Mechanism of Action
The following diagram illustrates the fundamental principle of this compound staining.
Caption: this compound binds to the myelin sheath and emits fluorescence upon blue light excitation.
Experimental Protocols
The following are detailed protocols for staining myelin in tissue samples using this compound. It is recommended to optimize the this compound concentration and incubation time for specific tissue types and preparation methods.
Protocol 1: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol outlines the steps for deparaffinization, rehydration, and subsequent staining of FFPE tissue sections with this compound.
Caption: Workflow for direct fluorescent staining of FFPE tissue sections with this compound.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (concentration to be determined empirically, suggested starting range 1-10 µM)
-
Staining buffer (e.g., PBS)
-
Nuclear counterstain (optional, e.g., DAPI)
-
Aqueous mounting medium
-
Coverslips
-
Coplin jars
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in distilled water.
-
Washing: a. Wash slides in PBS for 5 minutes.
-
This compound Staining: a. Prepare the this compound staining solution by diluting the stock solution in PBS. The optimal concentration should be determined, but a starting point of 5 µM is recommended. b. Wipe excess PBS from around the tissue section and apply the this compound staining solution, ensuring the entire section is covered. c. Incubate in a humidified chamber at room temperature for 20-30 minutes, protected from light.
-
Washing: a. Gently rinse off the staining solution with PBS. b. Wash the slides in PBS: 2 changes, 5 minutes each, with gentle agitation and protected from light.
-
Nuclear Counterstaining (Optional): a. If a nuclear counterstain is desired, apply the diluted counterstain solution (e.g., DAPI) and incubate according to the manufacturer's instructions. b. Rinse briefly in PBS.
-
Mounting: a. Mount the coverslip using an aqueous mounting medium. b. Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualization: a. Visualize the staining using a fluorescence microscope equipped with an excitation filter for the blue light spectrum (e.g., 370-425 nm) and an appropriate emission filter (see note on emission spectrum above).
Protocol 2: Staining of Frozen Tissue Sections
This protocol is suitable for fresh or fixed frozen tissue sections.
Caption: Workflow for direct fluorescent staining of frozen tissue sections with this compound.
Materials:
-
Frozen tissue sections on positively charged slides
-
4% Paraformaldehyde (PFA) in PBS (for post-fixation, optional)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Staining buffer (e.g., PBS)
-
Nuclear counterstain (optional, e.g., DAPI)
-
Aqueous mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Tissue Preparation: a. Remove slides with frozen sections from the freezer and allow them to equilibrate to room temperature for 15-20 minutes. b. (Optional) For unfixed tissues, perform a post-fixation step by immersing the slides in 4% PFA for 10-15 minutes at room temperature. For previously fixed tissues, this step can be omitted.
-
Washing: a. If fixation was performed, wash the slides in PBS: 2 changes, 5 minutes each. For unfixed tissues, start with a brief rinse in PBS.
-
This compound Staining: a. Prepare the this compound staining solution as described in Protocol 1. b. Apply the staining solution to the tissue sections. c. Incubate in a humidified chamber at room temperature for 20-30 minutes, protected from light.
-
Washing: a. Gently rinse with PBS. b. Wash in PBS: 2 changes, 5 minutes each, with gentle agitation and protected from light.
-
Nuclear Counterstaining (Optional): a. Apply a nuclear counterstain if desired, following the manufacturer's protocol. b. Rinse briefly in PBS.
-
Mounting: a. Mount with an aqueous mounting medium and apply a coverslip.
-
Visualization: a. Visualize using a fluorescence microscope with the appropriate filter sets as described in Protocol 1.
Troubleshooting
-
Weak Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the tissue sections have not dried out at any stage.
-
Check the fluorescence microscope's light source and filter sets.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Increase the number and duration of the post-staining washes.
-
Ensure proper deparaffinization for FFPE sections.
-
Conclusion
This compound offers a rapid and specific method for the fluorescent labeling of myelin in both FFPE and frozen tissue sections. The direct staining protocol is significantly shorter and simpler than traditional antibody-based methods. These protocols provide a foundation for researchers to utilize this compound as a valuable tool for visualizing myelinated nerve fibers in a variety of research applications. Optimization of the staining conditions for specific tissues and experimental setups is recommended to achieve the best results.
References
Application Notes and Protocols: Rizedisben for Nerve Mapping in Cancer Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizedisben (also known as Illuminare-1) is a novel, small-molecule fluorophore designed for real-time intraoperative nerve visualization during fluorescence-guided surgery (FGS).[1][2][3] By binding to the myelin sheath of nerves, this compound fluoresces under blue light, enhancing the contrast between nerve tissue and surrounding structures.[1][2][4] This technology holds significant promise for reducing iatrogenic nerve injury during complex cancer surgeries, potentially improving patient outcomes by preserving critical functions such as erectile function and urinary continence in radical prostatectomies.[2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols based on the initial phase 1 clinical trial data.
Mechanism of Action
This compound is a myelin-binding fluorophore that, upon intravenous administration, selectively accumulates in myelinated nerve tissues.[1][4][5] The fluorescence properties of this compound are activated when excited by blue light (approximately 370-425 nm), leading to the emission of visible light that can be captured by specialized intraoperative imaging systems.[4][5][6] The precise molecular interactions governing this compound's binding to myelin are not yet fully elucidated in publicly available literature. However, the mechanism is predicated on the unique biochemical composition of the myelin sheath, which is rich in lipids and specific proteins, creating an environment conducive to the binding of certain small molecules.
Conceptual Signaling Pathway: this compound Interaction with Myelin
Caption: Conceptual diagram of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the phase 1 clinical trial of this compound in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP).[1][4][7][8]
Table 1: Dose Escalation and Efficacy
| This compound Dose (mg/kg) | Number of Patients | Sustained Obturator Nerve Fluorescence (≥90 mins) | Neurovascular Bundle Fluorescence |
| 0.25 | Data not specified | Not achieved | Not observed |
| 1.0 | Data not specified | Achieved in some patients | Not observed |
| 3.0 | 9 | 100% (9/9) | 89% (8/9) |
Data compiled from multiple sources summarizing the phase 1 trial results.[1][3][4]
Table 2: Pharmacokinetics and Fluorescence Characteristics at 3.0 mg/kg Dose
| Parameter | Value |
| Time to Onset of Strong Fluorescence | < 15 minutes |
| Duration of Moderate or Better Fluorescence | > 3.5 hours |
| Administration Route | Intravenous |
| Time of Administration | Intraoperatively, approximately 30 minutes prior to visualization |
Data compiled from multiple sources summarizing the phase 1 trial results.[5][7][8]
Experimental Protocols
The following protocols are based on the methodology reported in the phase 1 clinical trial of this compound.
Protocol 1: In Vivo Nerve Imaging in a Clinical Setting (Robotic-Assisted Radical Prostatectomy)
1. Patient Selection and Preparation:
- Eligible patients are those diagnosed with localized prostate cancer scheduled for RALP.[4][5]
- Exclusion criteria include prior pelvic surgery or radiation, known central or peripheral nervous system diseases, current use of neurotoxic medications, and recent exposure to phototoxic drugs.[5]
2. This compound Formulation and Administration:
- This compound is formulated for intravenous injection. The exact formulation details are proprietary to Illuminare Biotechnologies.
- Administer this compound intravenously at a dose of 3.0 mg/kg.[1][3]
- The injection should be performed intraoperatively, approximately 30 minutes before the planned visualization of the target nerves.[5][8]
3. Imaging System and Setup:
- A fluorescence-capable camera system is required. The phase 1 trial utilized the Karl Storz D-Light C photodynamic diagnostic system.
- The system should be capable of providing blue light excitation in the 370-425 nm range.[4][5][6]
- The imaging system's camera should be equipped with the appropriate filters to capture the fluorescence emission from this compound while filtering out the excitation light.
4. Intraoperative Nerve Visualization and Assessment:
- After administration, allow approximately 15 minutes for this compound to distribute and bind to nerve tissue.[7]
- Switch the surgical camera system to fluorescence imaging mode, illuminating the surgical field with blue light.
- Identify and assess the fluorescence of key nerve structures. The obturator nerve can serve as a reference for adequate fluorescence before proceeding with dissection of more delicate nerves like the neurovascular bundles.[2][4]
- Fluorescence can be assessed subjectively by the surgeon using a Likert scale (e.g., 1-5, where 4 represents moderate and 5 represents maximal contrast).[9]
- For quantitative analysis, capture images and videos for post-hoc analysis.
5. Post-operative Image Analysis (Optional but Recommended for Research):
- Utilize image analysis software such as ImageJ for objective assessment of fluorescence intensity.[9]
- Measure the signal intensity of the nerve tissue and adjacent non-nerve tissue to calculate signal-to-background ratios.
Experimental Workflow
Caption: Workflow for the clinical application of this compound in nerve-sparing surgery.
Safety and Tolerability
In the phase 1 clinical trial, this compound was generally well-tolerated at all dose levels.[4][5] The most significant adverse event possibly attributable to the agent was a single case of a grade 2 rash.[1] No neurologic changes were observed in any patients.[9]
Future Directions
Phase 2 clinical trials are being designed to further evaluate the efficacy of this compound in reducing nerve damage and to expand its application to other types of cancer surgeries, such as head and neck, gastric, colorectal, and breast cancer, as well as non-cancer-related procedures.[2][7][9] The potential to improve the sensitivity and specificity for visualizing smaller nerves is an area of ongoing interest.[1]
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on publicly available data from a phase 1 clinical trial. The specific formulation and detailed manufacturing processes for this compound are proprietary. Researchers should consult the primary literature and any forthcoming publications for the most up-to-date and detailed information. This document is not a substitute for formal clinical trial protocols or regulatory guidance.
References
- 1. A Novel Fluorescent Probe That Is Brain Permeable and Selectively Binds to Myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medpagetoday.com [medpagetoday.com]
- 4. mdpi.com [mdpi.com]
- 5. merkavaholdings.com [merkavaholdings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mskcc.org [mskcc.org]
- 8. Fluorescence-guided surgery: comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
Application Notes and Protocols for Dual-Mode Laparoscopic Imaging with Rizedisben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizedisben is a novel, small-molecule fluorophore designed for intraoperative nerve visualization.[1][2] It functions by binding to the myelin sheath of nerves, fluorescing under blue light (excitation spectrum: 370-425 nm) to distinguish nerves from surrounding tissue.[1][2][3] This technology is particularly advantageous in minimally invasive surgeries, such as robot-assisted laparoscopic procedures, where it aids in the preservation of critical nerve structures, potentially reducing patient morbidity.[1][2][4] Dual-mode laparoscopic imaging systems, which allow for near-simultaneous white-light and fluorescence visualization, are essential for integrating this compound into the surgical workflow, providing both anatomical context and specific nerve identification.
Principle of Action
This compound's mechanism of action is based on its affinity for myelin, the lipid-rich sheath that insulates nerve axons. While the precise molecular interactions are not fully detailed in the provided search results, the binding is described as being to the myelin sheath itself. Myelin is composed of approximately 70-85% lipids and 15-30% proteins. The primary lipid components include cholesterol, phospholipids (B1166683) (like sphingomyelin), and glycolipids (like galactocerebroside). Key proteins include Myelin Basic Protein (MBP), Proteolipid Protein (PLP) in the central nervous system, and Myelin Protein Zero (MPZ) in the peripheral nervous system. It is to this complex structure that this compound binds, leading to fluorescence upon excitation.
References
- 1. Visualizing Oxazine 4 nerve-specific fluorescence ex vivo in frozen tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Methodology optimization for fluorescence imaging of nervous tissue across in vivo and ex vivo applications | SPIE Photonics West [spie.org]
- 4. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
Application Notes and Protocols for Rizedisben in the Study of Nerve Injury and Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iatrogenic nerve injury during surgical procedures is a significant cause of patient morbidity, leading to chronic pain, loss of function, and diminished quality of life.[1] Real-time, high-contrast visualization of nerve tissues during surgery is a critical unmet need. Rizedisben (also known as Illuminare-1) is a novel, small-molecule fluorophore designed to address this challenge.[1][2] It selectively binds to myelin, the protective sheath surrounding nerves, and fluoresces under blue light (370-425 nm), thereby enhancing the intraoperative identification of nerve structures.[1][3]
These application notes provide a comprehensive overview of this compound as a tool for the in vivo study of nerve anatomy and for investigating strategies to prevent nerve injury during surgical interventions. The protocols are based on preclinical and Phase I clinical trial data.
Mechanism of Action
This compound's utility as a nerve-illuminating agent is based on its specific affinity for myelin. Upon intravenous administration, this compound distributes systemically and binds to the myelin sheath of peripheral nerves. When the surgical field is illuminated with a specific blue light, the bound this compound emits a fluorescent signal, allowing for the real-time visualization of nerves that might otherwise be difficult to distinguish from surrounding tissues like fascia, blood vessels, or adipose tissue.[4] This enhanced visualization provides surgeons with critical information to facilitate nerve-sparing surgical techniques.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I clinical trial of this compound in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP).[5][6]
Table 1: Dose Escalation and Efficacy in Phase I Clinical Trial
| Dose Cohort (mg/kg) | Number of Patients | Sustained Fluorescence of Obturator Nerve | Onset of Fluorescence | Duration of Fluorescence |
| 0.25 - 2.0 | 29 | Variable | - | - |
| 3.0 | 9 | Moderate or better in all patients (9/9) | < 15 minutes | > 3.5 hours |
Data compiled from multiple sources.[3][6]
Table 2: Fluorescence of Neurovascular Bundles at the Clinically Effective Dose (3.0 mg/kg)
| Fluorescence Level | Number of Patients (n=9) | Percentage of Patients |
| Minimal (3 points) | 5 | 56% |
| Moderate (4 points) | 3 | 33% |
| Not specified | 1 | 11% |
Data from a presentation at the AUA annual meeting.[5]
Table 3: Adverse Events Possibly or Definitely Related to this compound
| Adverse Event | Grade | Number of Patients (N=38) |
| Rash | 2 | 1 |
| Photophobia | 1 | 1 |
Data compiled from multiple sources.[3][5]
Experimental Protocols
The following protocols are derived from the methodology of the Phase I clinical trial and preclinical studies.
Protocol 1: Preparation and Administration of this compound for In Vivo Imaging
-
Reconstitution: this compound is supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions to the desired concentration for injection.
-
Dosing: The clinically effective dose has been identified as 3.0 mg/kg.[5][6] Calculate the total volume of the reconstituted solution required for the subject based on their body weight.
-
Administration: Administer the calculated dose of this compound via intravenous (IV) infusion. In the clinical trial, this was performed intraoperatively.[2]
Protocol 2: Intraoperative Fluorescence-Guided Surgery (FGS)
-
Timing: Administer this compound intravenously. Strong fluorescence is observed with a rapid onset of less than 15 minutes.[3]
-
Surgical Imaging System: Utilize a laparoscopic or open surgery imaging system equipped with a light source capable of emitting blue light in the 370-425 nm spectrum and a camera with the appropriate filters to detect the fluorescent signal.
-
White Light Visualization: Perform standard surgical dissection under white light to identify anatomical landmarks.
-
Fluorescence Visualization: Switch the imaging system to fluorescence mode to excite the this compound and visualize the nerves. The obturator nerve can be used as a reference to confirm adequate fluorescence before proceeding with dissection in proximity to more delicate nerve structures like the neurovascular bundles.[2][4]
-
Image-Guided Dissection: Use the real-time fluorescent feedback to guide the surgical dissection, aiming to preserve the illuminated nerve structures. The durable effect of over 3.5 hours allows for flexibility throughout the surgical procedure.[3][6]
Application in Studying Nerve Injury and Repair
While current data focuses on the prevention of iatrogenic nerve injury, the properties of this compound suggest potential future applications in the study of nerve repair.
-
Assessing Myelination: The myelin-binding nature of this compound could potentially be leveraged to assess the extent of myelination or demyelination in animal models of nerve injury and regeneration. Serial imaging could provide insights into the timeline of remyelination during the repair process.
-
Evaluating Nerve-Sparing Outcomes: In future clinical trials, this compound will be instrumental in correlating the degree of nerve-sparing achieved intraoperatively with long-term functional outcomes, such as the recovery of erectile and urinary function after prostatectomy.[2][4] This will provide valuable data on the efficacy of fluorescence-guided surgery in preserving nerve function.
Future Directions and Considerations
Phase II trials are in progress or being designed to expand the use of this compound to other open and laparoscopic surgeries, including inguinal hernia repairs, esophageal operations, and thyroidectomies.[3][5] Further research is needed to enhance the sensitivity and specificity of this compound to reliably highlight smaller nerves.[3] Its application in non-cancer-related procedures, such as carpal tunnel, hand, and spine surgeries, is also being explored.[2] While this compound has not yet been used to directly study the biological mechanisms of nerve repair, its ability to visualize myelinated nerves in vivo opens up possibilities for future preclinical research in this area.
References
- 1. merkavaholdings.com [merkavaholdings.com]
- 2. mskcc.org [mskcc.org]
- 3. Nerve-Illuminating Agent Shows Early Promise for Reducing Surgical Morbidity | MedPage Today [medpagetoday.com]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
Troubleshooting & Optimization
Rizedisben In Vivo Signal Optimization: Technical Support Center
Welcome to the technical support center for Rizedisben. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio of this compound for in vivo applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small-molecule fluorophore designed for fluorescence-guided surgery (FGS).[1][2] It functions by binding to myelin, a lipid-rich substance that insulates nerve cell axons.[1][3] Upon binding, this compound fluoresces under blue light (370-425 nm), enabling real-time visualization of nerve structures during surgical procedures.[2][4]
Q2: What is the optimal dose of this compound for in vivo studies?
A2: In a phase 1 clinical trial for robot-assisted laparoscopic radical prostatectomy, a dose of 3.0 mg/kg was identified as clinically effective, providing sustained fluorescence of the obturator nerve.[1][2][4] For preclinical animal studies, it is recommended to perform a dose-response study to determine the optimal concentration for your specific model and imaging system. However, 3.0 mg/kg serves as a good starting point.
Q3: How long does it take for this compound to reach peak fluorescence, and what is the duration of the signal?
A3: this compound exhibits a rapid onset of action, with strong fluorescence observed in as little as 15 minutes after intravenous administration.[1][2][5] The fluorescent signal is durable, lasting for more than 3.5 hours, which allows for flexibility during most major surgical procedures.[1][2][5]
Q4: Can this compound be used in preclinical animal models?
A4: Yes, this compound has been evaluated in animal models. For instance, in a porcine model, nerve visualization was observed within 5 to 10 minutes post-intravenous injection, with the signal maintained for up to 80 minutes.[6] As with any in vivo study, appropriate ethical guidelines and institutional protocols for animal research must be followed.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and provides potential solutions to optimize your signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Dose: The concentration of this compound may be too low for the specific animal model or tissue being studied. | Perform a dose-escalation study starting from 3.0 mg/kg to identify the optimal dose for your experimental conditions. |
| Inadequate Circulation Time: The imaging timepoint may not align with the peak bioavailability of this compound at the target site. | Acquire images at multiple time points post-injection (e.g., 15, 30, 60, and 90 minutes) to determine the optimal imaging window. | |
| Improper Administration: Intravenous injection may have been incomplete or infiltrated surrounding tissue. | Ensure proper intravenous administration technique. For smaller animals, consider alternative routes like intraperitoneal injection, but be aware this may alter pharmacokinetics. | |
| Autofluorescence: High background fluorescence from the animal's diet can obscure the this compound signal. | Switch the animals to an alfalfa-free diet for at least one week prior to imaging to reduce chlorophyll-based autofluorescence.[7] | |
| High Background Noise | Excess this compound: Unbound this compound circulating in the bloodstream or non-specifically accumulating in tissues can increase background noise. | Allow for a longer circulation time before imaging to enable clearance of unbound this compound. Optimize the dose to the lowest effective concentration. |
| Tissue Autofluorescence: Some tissues naturally fluoresce, which can interfere with the signal. | Acquire a pre-injection baseline image to identify and potentially subtract background autofluorescence from the post-injection images. | |
| Suboptimal Imaging Parameters: Incorrect excitation/emission filter sets or long exposure times can increase background noise. | Use a narrow bandpass filter appropriate for this compound's fluorescence spectrum. Optimize exposure time to maximize signal without saturating the detector or increasing noise.[8] | |
| Inconsistent Results Between Animals | Biological Variability: Differences in animal age, weight, or metabolism can affect the pharmacokinetics of this compound. | Use a homogenous group of animals for your study. Ensure consistent administration and imaging procedures for all subjects. |
| Variable Imaging Conditions: Inconsistent animal positioning or imaging system settings can lead to variability in signal intensity. | Maintain consistent animal orientation relative to the imaging system.[7] Use a standardized imaging protocol for all animals. |
Data Presentation
The following tables summarize hypothetical data from a dose-response and time-course study to optimize this compound's signal-to-noise ratio (SNR) in a preclinical mouse model.
Table 1: Dose-Response of this compound on Signal-to-Noise Ratio
| This compound Dose (mg/kg) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| Vehicle Control | 150 | 140 | 1.07 |
| 1.0 | 450 | 180 | 2.50 |
| 3.0 | 1200 | 200 | 6.00 |
| 5.0 | 1350 | 350 | 3.86 |
Data collected at 30 minutes post-injection.
Table 2: Time-Course of this compound Signal Intensity and SNR
| Time Post-Injection (minutes) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 15 | 950 | 210 | 4.52 |
| 30 | 1250 | 205 | 6.10 |
| 60 | 1050 | 180 | 5.83 |
| 90 | 800 | 160 | 5.00 |
| 120 | 650 | 150 | 4.33 |
Data collected using a 3.0 mg/kg dose of this compound.
Experimental Protocols
Protocol 1: In Vivo Imaging of this compound in a Mouse Model
1. Animal Preparation: a. House mice in a controlled environment and switch to an alfalfa-free diet at least 7 days prior to imaging to minimize autofluorescence.[7] b. On the day of the experiment, anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). c. Shave the area of interest to reduce light scattering and absorption by fur.
2. This compound Administration: a. Prepare a fresh solution of this compound at the desired concentration (e.g., 3.0 mg/kg) in a sterile vehicle (e.g., saline). b. Administer the this compound solution via intravenous (tail vein) injection.
3. In Vivo Imaging: a. Place the anesthetized mouse in the imaging chamber of a suitable in vivo imaging system. b. Acquire a baseline, pre-injection image using the appropriate excitation and emission filters for this compound. c. Following this compound administration, acquire images at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes). d. Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio without saturating the detector.[7]
4. Data Analysis: a. Using the imaging software, draw regions of interest (ROIs) over the nerve structure of interest and an adjacent background area. b. Quantify the average signal intensity within the ROIs for both the signal and background. c. Calculate the signal-to-noise ratio (SNR) by dividing the average signal intensity by the average background intensity.
Visualizations
Caption: Mechanism of this compound-mediated nerve fluorescence.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. merkavaholdings.com [merkavaholdings.com]
- 3. mskcc.org [mskcc.org]
- 4. urotoday.com [urotoday.com]
- 5. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rizedisben for Enhanced Nerve Visualization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Rizedisben. While this compound is a fluorescent agent designed to enhance the visibility of specific tissues, this guide addresses common issues to help you achieve a high signal-to-noise ratio, effectively minimizing background fluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a novel small-molecule fluorophore designed for fluorescence-guided surgery (FGS). Its primary function is to bind to myelin, a lipid-rich sheath that insulates nerve fibers.[1][2] Upon binding, this compound fluoresces under blue light (370-425 nm), allowing for real-time, high-contrast visualization of nerve structures during surgical procedures.[3][4][5]
Q2: How does this compound help in reducing "background" in fluorescence imaging?
This compound itself does not reduce background fluorescence in the traditional sense of quenching unwanted signals. Instead, it provides a very bright and specific signal from nerve tissue. Compared to previous myelin-binding fluorophores, this compound has been engineered for reduced non-specific fluorescence in adipose tissue, which is a common source of background signal in surgical fields.[5][6] By maximizing the specific signal from nerves and minimizing its accumulation in surrounding tissues, it enhances the contrast between the target nerves and the "background," thereby improving visualization.
Q3: What is the mechanism of action for this compound?
This compound's mechanism is based on its specific binding affinity for myelin. When administered intravenously, it circulates throughout the body and preferentially accumulates in myelin-rich nerve tissues. When the surgical field is illuminated with a specific wavelength of blue light, the this compound molecules are excited and emit fluorescent light, effectively "lighting up" the nerves.
References
Rizedisben Technical Support Center: Photostability and Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting potential photostability and phototoxicity issues related to the novel myelin-binding fluorophore, Rizedisben. The information is presented in a question-and-answer format to directly address common concerns during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is known about the photosensitivity of this compound from clinical studies?
A1: In a phase 1 clinical trial involving this compound for nerve illumination during surgery, there were reports of photosensitivity-related adverse events. One patient experienced grade 1 photophobia that was considered "definitely related" to the drug, which resolved within 48 hours without intervention.[1][2] Additionally, a grade 2 maculopapular rash was reported as "possibly attributable" to this compound.[1][2][3] These findings suggest that this compound may have the potential to cause photosensitivity reactions in humans.
Q2: What are the potential mechanisms of this compound-induced phototoxicity?
A2: While specific studies on this compound's phototoxic mechanism are not publicly available, the general mechanism for many photosensitizing drugs involves the absorption of light energy by the molecule. This can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[4][5] These highly reactive molecules can cause oxidative damage to cellular components like lipids, proteins, and DNA, leading to cell death and an inflammatory response that manifests as phototoxicity.[4][5]
Q3: What physicochemical properties of this compound are known?
A3: this compound is a small molecule fluorophore with the following properties:
Understanding the chemical structure is the first step in predicting its potential for light absorption and subsequent photochemical reactions.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound solution upon exposure to light.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure this compound solutions are consistently protected from light by using amber vials or wrapping containers in aluminum foil.
-
Assess Light Exposure During Experiments: Minimize ambient light exposure during solution preparation and experimental procedures. Use red light or low-intensity yellow light where possible.
-
Perform a Forced Degradation Study: To understand the extent of the problem, conduct a forced photostability study as outlined in the ICH Q1B guidelines. This will help quantify the degradation rate and identify potential degradants.
Issue 2: Inconsistent results in cell-based assays after incubation with this compound.
Troubleshooting Steps:
-
Evaluate Light Conditions of Incubator and Biosafety Cabinet: Standard laboratory lighting, especially in cell culture hoods, can be a source of UV and visible light that might affect the stability of this compound in the culture media.
-
Incorporate Dark Controls: Always include control groups where cells are treated with this compound but are kept in complete darkness throughout the experiment. This will help differentiate between chemical toxicity and phototoxicity.
-
Quantify Phototoxicity: If phototoxicity is suspected, perform a standardized in vitro phototoxicity assay, such as the 3T3 Neutral Red Uptake (NRU) assay, to determine the photo-irritation factor.
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Based on ICH Q1B)
This protocol outlines a forced degradation study to assess the photostability of a this compound solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., DMSO, PBS) at a known concentration. Aliquot the solution into chemically inert, transparent containers. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Source: Use a light source that produces a combination of visible and UVA light, as specified in ICH Q1B guidelines.[7][8][9][10] Option 2 of the guideline suggests using a cool white fluorescent lamp and a near-UV lamp.
-
Exposure Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][8] Monitor the temperature to ensure it does not contribute to degradation.
-
Analysis: At predefined time points, analyze the exposed and dark control samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and dark control samples to identify any new peaks (photodegradants) and a decrease in the parent this compound peak. Calculate the percentage of degradation.
Table 1: Illustrative Photostability Data for this compound
| Exposure Time (hours) | This compound Concentration (µg/mL) - Light Exposed | This compound Concentration (µg/mL) - Dark Control | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 85.3 | 99.8 | 14.7 |
| 4 | 72.1 | 99.6 | 27.9 |
| 8 | 55.9 | 99.5 | 44.1 |
| 24 | 20.7 | 99.2 | 79.3 |
Protocol 2: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Based on OECD 432)
This assay is used to identify the phototoxic potential of a test substance.
Methodology:
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates until they form a confluent monolayer.[11][12][13]
-
Treatment: Prepare a series of dilutions of this compound in culture medium. Treat two sets of 96-well plates with these dilutions for 60 minutes.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.[11][12]
-
Incubation: Wash the cells and incubate with fresh medium for 24 hours.
-
Neutral Red Uptake: Add Neutral Red dye to the cells and incubate for 3 hours. The dye is taken up by viable cells.
-
Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 values (concentration that causes 50% cell death) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.
Table 2: Illustrative 3T3 NRU Phototoxicity Data for this compound
| Condition | IC50 (µM) | Photo-Irritation Factor (PIF) |
| - UVA (Dark) | 150 | \multirow{2}{*}{15} |
| + UVA (Light) | 10 |
Visualizations
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. urotoday.com [urotoday.com]
- 3. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 5. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]
- 6. Compound: this compound (CHEMBL5314483) - ChEMBL [ebi.ac.uk]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. 3 Important Photostability Testing Factors [sampled.com]
- 10. ikev.org [ikev.org]
- 11. iivs.org [iivs.org]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. nucro-technics.com [nucro-technics.com]
Troubleshooting inconsistent Rizedisben staining
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the intraoperative use of Rizedisben for nerve visualization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Illuminare-1, is a novel small-molecule fluorophore.[1] It is designed for fluorescence-guided surgery to improve the intraoperative identification of vital nerve structures.[2] Its mechanism of action is based on binding to myelin, the insulating sheath around nerves.[3] When the surgical area is illuminated with a special blue light (in the 370-425 nm spectrum), this compound fluoresces, enhancing the visibility of the nerves.[2][3][4]
Q2: What is the primary application of this compound?
The primary application of this compound is in fluorescence-guided surgery to aid surgeons in identifying and preserving nerves, thereby potentially reducing iatrogenic nerve injury.[4] It has been studied in a phase 1 clinical trial for patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP) to visualize nerves in the pelvic region, such as the obturator nerve and prostate neurovascular bundles.[1][2][3] Phase II trials in open and laparoscopic surgeries are also in progress.[4]
Q3: How is this compound administered and at what dosage?
In clinical trials, this compound was administered intravenously intraoperatively.[1][2] The optimal safe and clinically effective dose was determined to be 3.0 mg/kg.[2][4] This dosage was found to achieve sustained fluorescence of the obturator nerve in all patients in the cohort.[2]
Q4: What is the onset and duration of the fluorescent signal?
At the clinically effective dose of 3.0 mg/kg, a strong fluorescent signal has an onset of approximately 15 minutes.[1] The sustained fluorescence was observed to last for more than 3.5 hours.[1] In some cases, nerves remained illuminated for over three hours, which is typically sufficient for procedures like a radical prostatectomy.[3]
Q5: What are the safety and toxicity considerations for this compound?
In a phase 1 clinical trial, this compound was generally well-tolerated.[1][2] One reported adverse event possibly attributable to this compound was a grade 2 rash in a patient with a significant dermatologic history.[2][4] Another event, grade 1 photophobia, was deemed "definitely" related to the agent.[4] No neurologic changes were observed in any patients.[4]
Troubleshooting Inconsistent Fluorescence
While "staining" is not the appropriate term for the in-vivo application of this compound, users may encounter variability in fluorescent signal intensity. This section addresses potential causes and solutions for inconsistent or suboptimal nerve fluorescence during surgery.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Action |
| Suboptimal Dosage | The clinically effective dose for sustained fluorescence was found to be 3.0 mg/kg.[2][4] Doses lower than this may not produce a strong or lasting signal. |
| Insufficient Time for Onset | A strong fluorescence signal has an onset of approximately 15 minutes after intravenous administration.[1] Ensure adequate time has passed before assessing nerve fluorescence. |
| Incorrect Light Source/Filter | This compound fluoresces in the blue light spectrum (370-425 nm).[2][4] Verify that the surgical imaging system is equipped with the correct light source and filters for visualizing the fluorescence. |
| Patient-Specific Biological Factors | The density of myelin or tissue characteristics could theoretically influence signal intensity. This is an area for further research. |
Issue 2: Inconsistent Fluorescence Between Nerves
| Potential Cause | Explanation & Action |
| Variable Myelination | This compound binds to myelin.[3] Nerves with different levels of myelination may exhibit varied fluorescence intensity. For example, in the phase 1 trial, the obturator nerve served as the reference, and fluorescence of the prostate neurovascular bundles was also assessed, with 8 of 9 patients showing evidence of fluorescence at the 3.0 mg/kg dose.[2] |
| Tissue Penetration of Light | The depth of the nerve and the presence of overlying tissue can affect the excitation and detection of the fluorescent signal. Ensure the surgical field is clear and the light source is appropriately positioned. |
Summary of Clinical Trial Data
The following table summarizes the dosing and fluorescence outcomes from the phase 1 clinical trial of this compound in patients undergoing RALP.
| Dose Level | Number of Patients | Outcome | Reference |
| 0.25 mg/kg | Dose escalation cohort | Part of the dose escalation leading to the effective dose. | [2][4] |
| ... (escalating doses) | ... | ... | [1][2][4] |
| 3.0 mg/kg | 9+ | Clinically Effective Dose: Achieved sustained fluorescence of the obturator nerve in all patients. Evidence of fluorescence in prostate neurovascular bundles in 8 of 9 patients (89%). | [2][3] |
Protocols
Clinical Protocol for Intraoperative Administration of this compound
This protocol is based on the methodology of the phase 1 clinical trial for this compound use in robot-assisted laparoscopic radical prostatectomy (RALP).[1][2]
-
Patient Eligibility: Eligible patients were at least 18 years old with a diagnosis of localized prostate cancer scheduled for RALP.[1] Patients with prior pelvic surgery, radiation, or known nervous system diseases were excluded.[1]
-
This compound Administration: this compound was administered as a single intravenous injection intraoperatively, approximately 30 minutes prior to the visualization of the obturator nerve.[1][2] The dose was escalated in cohorts, with the final effective dose determined to be 3.0 mg/kg.[2]
-
Fluorescence Visualization: A blue light camera system (370-425 nm spectrum) was used to visualize the fluorescent signal.[4]
-
Assessment of Fluorescence:
-
The obturator nerve was used as the reference nerve for measuring fluorescence intensity.[2]
-
Fluorescence was assessed subjectively by the surgical team using a Likert scale (1-5 points).[4]
-
Sustained fluorescence was defined as a subjective score of 4 or greater (moderate or better fluorescence) for 90 minutes or longer.[2][4]
-
Objective analysis was also performed post-hoc using ImageJ on operative images.[4]
-
-
Safety Monitoring: Patients were monitored for safety through 45 postoperative days.[2]
Visualizations
Caption: Mechanism of this compound binding to myelin and subsequent fluorescence.
Caption: Workflow for the clinical application of this compound during surgery.
Caption: Decision tree for troubleshooting suboptimal this compound fluorescence.
References
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing potential adverse effects associated with the investigational fluorophore, Rizedisben (also known as Illuminare-1 or GE3126). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental use.
Troubleshooting Guide
Issue: Mild Allergic Reaction (e.g., Rash)
-
Question: A research subject has developed a mild rash after the administration of this compound. How should this be managed?
-
Answer: In a phase I clinical trial, a single instance of a grade 2 rash was observed in a patient and was deemed "possibly" related to this compound.[1][2] It is important to note that this patient had a significant prior dermatologic history.[1]
-
Recommended Action:
-
Document the characteristics of the rash (e.g., location, appearance, size).
-
Monitor the subject for any progression of the rash or development of other symptoms.
-
Consult the study's safety monitoring plan and report the adverse event to the appropriate institutional review board (IRB) and/or safety committee.
-
Consider dermatological consultation for symptomatic management if necessary.
-
-
Issue: Photophobia (Light Sensitivity)
-
Question: A subject is complaining of increased sensitivity to light following this compound administration. What is the recommended course of action?
-
Answer: A single case of grade 1 photophobia, considered "definitely" related to this compound, was reported in a phase I trial.[1][3] This adverse event resolved without intervention within 48 hours.[3]
-
Recommended Action:
-
Reduce ambient lighting for the subject's comfort.
-
Advise the subject to wear sunglasses if exposed to bright light.
-
Monitor the subject until the symptom resolves.
-
Document the duration and severity of the photophobia and report it as an adverse event.
-
-
Issue: Minor Neurological Symptoms (Paresthesia, Peripheral Neuropathy)
-
Question: A research subject is experiencing tingling, numbness, or other unusual sensations (paresthesia) after receiving this compound. What steps should be taken?
-
Answer: In a phase I study, grade 1 (mild) peripheral neuropathy and paresthesia were noted as "possibly related" to this compound in a small number of patients.[3] Importantly, no objective neurologic changes were observed in any patients during the trial.[1]
-
Recommended Action:
-
Perform a basic neurological assessment to document the subject's symptoms.
-
Reassure the subject and continue to monitor for any changes in symptoms.
-
Report the adverse event according to the study protocol.
-
If symptoms persist or worsen, a consultation with a neurologist may be warranted to rule out other causes.
-
-
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a novel, investigational small-molecule fluorophore.[4][5][6] Its mechanism of action is based on its ability to bind to myelin, which is a key component of the sheath surrounding nerve fibers.[4][7] When illuminated with blue light (in the 370-425 nm spectrum), this compound fluoresces, allowing for enhanced real-time visualization of nerve structures during surgical procedures.[1][8] This is a form of fluorescence-guided surgery (FGS) aimed at reducing iatrogenic nerve injury.[7][8]
What are the known adverse effects of this compound in a research setting?
Based on a phase I clinical trial involving 38 patients, this compound has been generally well-tolerated.[2][4] The reported adverse events potentially related to the agent were infrequent and mild in severity.[3]
What measures were taken in clinical trials to minimize risks to participants?
The phase I clinical trial for this compound included specific exclusion criteria to ensure patient safety.[2] Individuals with the following conditions were not enrolled:
Researchers should consider these criteria when designing studies involving this compound.
Data on this compound-Related Adverse Effects
The following table summarizes the adverse events that were identified as "possibly" or "definitely" related to this compound in a phase I clinical trial.
| Adverse Effect | Grade | Incidence | Relationship to this compound | Notes |
| Rash | 2 | 1 of 38 patients | Possibly | Occurred in a patient with a significant dermatologic history.[1][2] |
| Photophobia | 1 | 1 of 38 patients | Definitely | Resolved without intervention in less than 48 hours.[3][4] |
| Peripheral Neuropathy | 1 | Not specified | Possibly | [3] |
| Paresthesia | 1 | Not specified | Possibly | [3] |
Experimental Protocols
Phase I Clinical Trial Protocol for this compound in Robotic-Assisted Laparoscopic Radical Prostatectomy (RALP)
This is a summary of the methodology used in the single-arm, open-label phase I study of this compound.[1][2]
-
Objective: To determine the optimal safe and clinically effective dose of this compound for sustained intraoperative fluorescence of nerve structures.[2][8]
-
Study Population: 38 adult male patients diagnosed with prostate cancer and scheduled for RALP.[1][2]
-
Intervention:
-
Primary Outcome Measures:
-
Safety: Assessed through monitoring and recording of adverse events for 45 days post-operation.[2]
-
Efficacy (Sustained Fluorescence): Defined as moderate or better fluorescence of the obturator nerve for 90 minutes or longer.[2] Fluorescence was measured both subjectively by the surgical team and objectively through post-hoc image analysis.[1]
-
-
Clinically Effective Dose Determination: The dose was considered clinically effective if sustained fluorescence was achieved in at least 3 of 5 patients in two consecutive cohorts, with the condition that fewer than 20% of patients experienced a grade 2 or greater toxicity.[2] The optimal dose was determined to be 3.0 mg/kg.[1]
Visualizations
References
- 1. urotoday.com [urotoday.com]
- 2. This compound in Minimally Invasive Surgery: A Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. merkavaholdings.com [merkavaholdings.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mskcc.org [mskcc.org]
- 8. researchgate.net [researchgate.net]
Rizedisben stability and storage best practices
Disclaimer: Rizedisben is currently an investigational compound. As such, comprehensive public data on its long-term stability and storage best practices are limited. The following information is based on general best practices for fluorescent molecules and research compounds. Researchers should perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to atmospheric moisture.
2. How should I prepare and store this compound solutions?
This compound is reportedly soluble in aqueous solutions. For stock solutions, it is recommended to use a high-purity solvent such as DMSO or DMF, which can then be diluted into the aqueous buffer of choice. Stock solutions in anhydrous DMSO can be stored at -20°C for several months, protected from light. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is expected to be lower than in organic solvents and should be assessed for the specific buffer and storage conditions used.
3. Is this compound sensitive to light?
Yes, as a fluorophore, this compound is expected to be light-sensitive. Both the solid compound and its solutions should be protected from light to prevent photobleaching and degradation. Use amber vials or wrap containers in aluminum foil. All handling steps should be performed under subdued lighting conditions.
4. What are the potential signs of this compound degradation?
Degradation of this compound may be indicated by a change in color of the solid or solution, a decrease in fluorescence intensity, or the appearance of additional peaks in a chromatographic analysis (e.g., HPLC). If degradation is suspected, it is recommended to prepare a fresh solution from a new stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect filter sets: The excitation and emission wavelengths of your imaging system may not be optimal for this compound. 3. Low concentration: The concentration of this compound in the sample may be too low. | 1. Prepare a fresh solution from a new, properly stored stock of this compound. 2. Verify that your microscope or plate reader is equipped with the appropriate filters for a blue-fluorescent dye (excitation ~370-425 nm). 3. Increase the concentration of this compound in your experiment. |
| High background fluorescence | 1. Non-specific binding: this compound may be binding non-specifically to other components in your sample. 2. Autofluorescence: The sample itself may have endogenous fluorescence at the same wavelengths. | 1. Include additional washing steps in your experimental protocol. Consider the use of a blocking agent. 2. Image an unstained control sample to determine the level of autofluorescence. If significant, you may need to use spectral unmixing or choose a different fluorophore. |
| Precipitation of this compound in aqueous buffer | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer. 2. Buffer incompatibility: Components of your buffer may be causing this compound to precipitate. | 1. Prepare a more dilute solution. Ensure that the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. 2. Test the solubility of this compound in different buffers. |
Stability Data
Illustrative Example: The following table presents hypothetical stability data for a compound with properties similar to this compound. This is intended as an example of the type of data researchers should generate and look for. This is not actual data for this compound.
| Condition | Parameter | Time Point | % Remaining (Hypothetical) |
| Solid | Temperature: 40°C | 1 month | 98.5% |
| Temperature: 25°C | 6 months | 99.2% | |
| Light Exposure (ICH Q1B) | 10 days | 92.1% | |
| Solution (in DMSO) | Temperature: -20°C | 6 months | 99.5% |
| Temperature: 4°C | 1 month | 97.8% | |
| Solution (in PBS, pH 7.4) | Temperature: 4°C | 1 week | 91.3% |
| Temperature: 25°C | 24 hours | 85.6% |
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution under specific conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in a known volume of anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired buffer (e.g., PBS, pH 7.4) to the final test concentration (e.g., 100 µM).
-
Aliquot the solution into multiple amber vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, 25°C, protected from light, exposed to light).
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot from one of the vials and analyze it by a validated stability-indicating HPLC method.
-
The HPLC method should be able to separate the parent this compound peak from any potential degradants. A C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is a common starting point for such molecules. A fluorescence detector should be used for sensitive detection.
-
Record the peak area of the this compound peak at T0.
-
-
Stability Time Points:
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove a vial from each storage condition.
-
Analyze the sample by HPLC under the same conditions as the T0 sample.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Plot the % remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: General mechanism of action for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting low fluorescence signal.
Calibration of imaging equipment for Rizedisben fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rizedisben for fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, small-molecule fluorophore designed for fluorescence-guided surgery.[1][2] It functions by binding to myelin, the protective sheath that insulates nerve fibers.[2][3] When illuminated with blue light, this compound fluoresces, allowing for real-time visualization of nerve structures during surgical procedures.[1][2][3]
Q2: What are the known spectral properties of this compound?
A2: this compound is excited by blue light in the 370-425 nm spectrum.[1][4] The exact peak excitation and emission wavelengths have not been publicly disclosed. For optimal imaging, it is recommended to consult the manufacturer's documentation for the specific emission spectrum.
Q3: What is the optimal dose of this compound for in vivo imaging?
A3: In a phase I clinical trial for robotic radical prostatectomy, the optimal dose for sustained fluorescence of the obturator nerve was determined to be 3.0 mg/kg.[4][5] At this dose, sustained fluorescence was observed for over 3.5 hours.[1][5]
Q4: What are the potential side effects associated with this compound?
A4: Based on a phase I clinical trial, this compound was generally well-tolerated.[1] The most significant adverse event reported was a grade 2 rash in one patient, which was possibly related to the agent.[1] A grade 1 photophobia (light sensitivity) was deemed definitely related to this compound and resolved within 48 hours without intervention.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the calibration and use of imaging equipment for this compound fluorescence.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Fluorescent Signal | Incorrect filter set | Ensure the excitation filter allows light in the 370-425 nm range to pass and that the emission filter is appropriate for the emission spectrum of this compound. |
| Low concentration of this compound at the target site | Verify the administration protocol and allow sufficient time for the agent to reach and bind to the nerve tissue. The onset of strong fluorescence has been observed to be around 15 minutes post-injection.[1] | |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Avoid prolonged exposure of the sample to the excitation light when not actively imaging.[6] | |
| Inadequate light source | Use a high-intensity light source such as a xenon or mercury arc lamp, or a laser specifically tuned to the excitation wavelength of this compound.[6] | |
| High Background Fluorescence | Autofluorescence from surrounding tissues | Acquire a pre-injection image to establish a baseline of autofluorescence. Use image analysis software to subtract the background signal from the this compound fluorescence image. |
| Non-specific binding of this compound | While this compound is designed for specific myelin binding, some non-specific signal may occur. Ensure that the imaging is focused on the nerve structures of interest. | |
| Contaminated optics | Clean all optical components, including objectives, filters, and camera sensors, according to the manufacturer's instructions.[7] | |
| Uneven Illumination | Misaligned light source | Align the lamp or laser according to the microscope manufacturer's instructions to ensure even illumination across the field of view. |
| Dirty or damaged optics | Inspect and clean the optical components. If damage is suspected, contact the equipment manufacturer for service. | |
| Image Appears Blurry or Out of Focus | Incorrect objective lens | Use an objective lens with a high numerical aperture suitable for fluorescence imaging. |
| Sample is not in the focal plane | Carefully adjust the focus to bring the nerve structures into sharp view. | |
| Vibration | Place the imaging system on an anti-vibration table or in a location with minimal ambient vibrations. |
Experimental Protocols
Protocol: Calibration of Imaging System for this compound Fluorescence
This protocol provides a general framework for calibrating a fluorescence imaging system. Specific parameters should be optimized based on the manufacturer's specifications for your equipment and the specific emission spectrum of this compound.
Objective: To ensure consistent and quantifiable fluorescence measurements for this compound.
Materials:
-
Fluorescence imaging system (microscope, camera, light source)
-
Excitation filter (bandpass within 370-425 nm)
-
Emission filter (to be selected based on this compound's emission spectrum)
-
Fluorescent standard (e.g., fluorescent beads with a known quantum yield and spectral properties similar to this compound, or a stable, certified fluorescent slide)
-
Image analysis software
Procedure:
-
System Warm-up: Turn on the light source and camera and allow them to stabilize for at least 30 minutes to ensure consistent performance.
-
Dark Current Measurement: With the light source off and the objective lens covered, acquire a "dark" image. This captures the baseline noise of the camera.
-
Flat-Field Correction:
-
Place a uniform fluorescent standard on the stage.
-
Illuminate the standard and acquire an image. This "flat-field" image will reveal any non-uniformity in the illumination.
-
-
Linearity Assessment:
-
Using a set of fluorescent standards with varying, known intensities, acquire images at different exposure times.
-
Plot the mean pixel intensity against the exposure time. The relationship should be linear within the operating range of the camera.
-
-
Intensity Calibration:
-
Acquire an image of a fluorescent standard with a known quantum yield.
-
Use the mean intensity of this image to establish a reference for converting arbitrary fluorescence units to a more standardized metric.
-
-
Data Analysis:
-
Subtract the dark image from all subsequent experimental images.
-
Divide the corrected images by the flat-field image to correct for uneven illumination.
-
Use the established linearity and intensity calibration to quantify this compound fluorescence.
-
Visualizations
Caption: A flowchart illustrating the key steps in a this compound fluorescence imaging experiment.
Caption: A decision tree to guide users in troubleshooting a weak or absent this compound fluorescence signal.
References
- 1. merkavaholdings.com [merkavaholdings.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. mskcc.org [mskcc.org]
- 4. urotoday.com [urotoday.com]
- 5. Fluorescent Agent Enables Clearer Nerve Visualization | Conexiant [conexiant.com]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. Optimization and Troubleshooting [evidentscientific.com]
Validation & Comparative
A Comparative Analysis of Rizedisben and Other Myelin-Binding Probes for Enhanced Nerve Visualization
For Researchers, Scientists, and Drug Development Professionals
The precise identification and preservation of nerves are critical challenges in many surgical procedures. In recent years, fluorescence-guided surgery (FGS) has emerged as a promising technique to enhance the visualization of anatomical structures, including nerves. This guide provides a comparative analysis of Rizedisben (Illuminare-1), a novel myelin-binding fluorophore, with other notable myelin-binding probes. The comparison focuses on their performance based on available experimental data, providing a resource for researchers and clinicians in selecting the appropriate tools for nerve imaging.
Introduction to Myelin-Binding Probes
Myelin, a lipid-rich sheath insulating nerve axons, provides a specific target for fluorescent probes designed to illuminate nerves. These probes bind to components of the myelin sheath, allowing for real-time visualization of nerve bundles during surgery and for research applications. This guide will compare this compound with other well-documented myelin-binding probes, including GE3111, BMB, DBT, NIM-1, and PM-ML, across key performance metrics.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other myelin-binding probes. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: Binding Affinity and Optical Properties
| Probe | Target | Binding Affinity (Kd) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | Myelin | Not Publicly Available | 370-425[1] | Blue Spectrum[2] | Not Publicly Available |
| GE3111 | Myelin Basic Protein (MBP) | 15 nM | ~405 | Sensitive to environment | Not Publicly Available |
| BMB | Myelin Basic Protein (MBP) | 10.8 nM | ~480 | Not Specified | Not Publicly Available |
| DBT | Myelin Basic Protein (MBP) | Not Specified | Near-Infrared | Near-Infrared | Not Publicly Available |
| NIM-1 | Myelin | Not Specified | Near-Infrared | Near-Infrared | Not Publicly Available |
| PM-ML | Plasma Membrane Lipids | Not Specified | 495 | 708 | 0.085[3] |
Table 2: In Vivo Performance
| Probe | Animal Model | Administration | Onset of Fluorescence | Duration of Fluorescence | Key Findings |
| This compound | Human (Phase 1 Trial) | Intravenous (3.0 mg/kg) | < 15 minutes[4] | > 3.5 hours[4] | Sustained fluorescence of obturator nerve and neurovascular bundles[2][5] |
| GE3111 | Mouse | Intravenous | Minutes | Hours | Visualized central and peripheral nerves. |
| BMB | Mouse | Intravenous | Not Specified | Not Specified | Crosses the blood-brain barrier and stains myelinated tissues[6] |
| DBT | Mouse | Intravenous | 2 minutes | Not Specified | Sensitive and specific for CNS myelin. |
| PM-ML | Mouse | Not Specified | Not Specified | Not Specified | High signal-to-background ratio in brain tissue[3] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing the performance of different probes. Below are generalized protocols for key experiments cited in the literature for the evaluation of myelin-binding probes.
Fluorescence Polarization Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd) of a fluorescent probe to its target protein, such as Myelin Basic Protein (MBP).
References
- 1. merkavaholdings.com [merkavaholdings.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. pnas.org [pnas.org]
- 4. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
- 5. Fluorescent Agent Enables Clearer Nerve Visualization | Conexiant [conexiant.com]
- 6. Imaging of CNS myelin by positron-emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Rizedisben: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Rizedisben is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with regulatory standards. This guide provides a step-by-step procedure for the safe disposal of this compound, grounded in standard laboratory chemical waste management practices.
This compound Hazard Profile
This compound is a chemical compound that requires careful handling due to its specific hazard characteristics. Understanding these hazards is the first step in implementing appropriate disposal procedures.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Serious Eye Damage | Causes serious eye damage. | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
This data is a summary of information found in Safety Data Sheets (SDS) for this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal by a licensed waste disposal service.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is fundamental to safe disposal.
-
Designate a Waste Stream: this compound waste should be classified as a hazardous chemical waste. It should not be mixed with non-hazardous trash, biological waste, or radioactive waste.
-
Segregate at the Source: At the point of generation (e.g., in the fume hood or on the lab bench), collect all this compound-contaminated materials separately. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep it separate from strong acids, bases, or reactive chemicals unless their compatibility is known.
Step 2: Use of Appropriate Waste Containers
The integrity of the waste containment is crucial to prevent leaks and exposures.
-
Select a Suitable Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Container for Liquid Waste: For liquid this compound waste, use a sealable container. Ensure the container has a secure screw-top cap.
-
Container for Solid Waste: For contaminated solid waste, such as gloves and pipette tips, a designated, lined container or a wide-mouth jar should be used.
Step 3: Proper Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Tag Information: Fill out the tag with all required information, which typically includes:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
The date waste was first added to the container (accumulation start date).
-
The specific hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
The principal investigator's name, lab location, and contact information.
-
Step 4: Safe Storage of this compound Waste
Waste must be stored safely in the laboratory pending collection.
-
Designated Storage Area: Store the this compound waste container in a designated Satellite Accumulation Area (SAA), such as a labeled cabinet or under a fume hood.
-
Keep Containers Closed: Always keep the waste container securely sealed, except when adding waste. This prevents the release of vapors and potential spills.
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.
Step 5: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste management service.
-
Request a Pickup: Once the waste container is full, or before it has been in storage for the maximum time allowed by your institution (often 12 months), request a waste pickup from your EHS department.
-
Finalize the Waste Tag: Complete the waste tag with the container's final fill date.
-
Prepare for Collection: Ensure the container is clean on the outside and the label is legible for the waste collection personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
